molecular formula C24H33Cl2N7O5 B12425918 BMS-604992 dihydrochloride

BMS-604992 dihydrochloride

货号: B12425918
分子量: 570.5 g/mol
InChI 键: LYVQQKKDBUZUGQ-JPKZNVRTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BMS-604992 dihydrochloride is a useful research compound. Its molecular formula is C24H33Cl2N7O5 and its molecular weight is 570.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H33Cl2N7O5

分子量

570.5 g/mol

IUPAC 名称

[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride

InChI

InChI=1S/C24H31N7O5.2ClH/c1-24(2,26)22(33)27-18(15-35-13-16-8-5-4-6-9-16)21-29-28-20-11-7-10-17(31(20)21)14-36-23(34)30(3)12-19(25)32;;/h4-11,18H,12-15,26H2,1-3H3,(H2,25,32)(H,27,33);2*1H/t18-;;/m1../s1

InChI 键

LYVQQKKDBUZUGQ-JPKZNVRTSA-N

手性 SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl.Cl

规范 SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl.Cl

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-604992 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-604992, also identified as EX-1314, is a potent and selective small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR), more commonly known as the ghrelin receptor. This technical guide delineates the core mechanism of action of BMS-604992, summarizing its pharmacological properties, the signaling cascades it initiates, and the experimental methodologies used to characterize its activity. The preclinical evidence supporting its biological effects, particularly on appetite stimulation and gastrointestinal motility, is also presented. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: GHSR Agonism

BMS-604992 functions as a selective agonist for the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor (GPCR). The endogenous ligand for this receptor is ghrelin, a peptide hormone primarily produced in the stomach. By binding to and activating GHSR, BMS-604992 mimics the physiological effects of ghrelin.

The activation of GHSR by agonists like BMS-604992 is known to stimulate a variety of downstream signaling pathways. The receptor couples to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13. A primary signaling cascade initiated upon agonist binding involves the Gαq/11 pathway, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of cellular responses.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR Binds to G_protein Gαq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to

Caption: GHSR Signaling Pathway Activation by BMS-604992.

Quantitative Pharmacological Data

The potency and binding affinity of BMS-604992 for the GHSR have been quantified in preclinical studies. These data are crucial for understanding its pharmacological profile.

ParameterValueDescription
Ki 2.3 nMBinding Affinity: The inhibition constant (Ki) represents the concentration of BMS-604992 required to occupy 50% of the GHSRs in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
EC50 0.4 nMFunctional Potency: The half-maximal effective concentration (EC50) is the concentration of BMS-604992 that produces 50% of the maximum possible response in a functional assay, such as calcium mobilization. A lower EC50 value indicates greater potency.

Experimental Protocols

While the specific, detailed protocols used by Bristol Myers Squibb for BMS-604992 are proprietary, the following sections describe representative methodologies for determining the binding affinity (Ki) and functional potency (EC50) of a GHSR agonist.

Determination of Binding Affinity (Ki) via Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (BMS-604992) to compete with a radiolabeled ligand for binding to the GHSR.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human GHSR.

  • Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin).

  • Unlabeled BMS-604992 dihydrochloride.

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ghrelin, and varying concentrations of unlabeled BMS-604992. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 27°C).

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of BMS-604992. Determine the IC50 value (the concentration of BMS-604992 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and BMS-604992 Start->Prepare_Reagents Incubate Incubate Reagents to Allow Binding Equilibrium Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Measure Measure Radioactivity with Scintillation Counter Wash->Measure Analyze Analyze Data to Determine IC50 and Ki Measure->Analyze End End Analyze->End

Caption: Workflow for a Competitive Radioligand Binding Assay.
Determination of Functional Potency (EC50) via Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of GHSR by an agonist.

Materials:

  • A cell line stably co-expressing the human GHSR and a promiscuous G-protein (e.g., Gα16) or a calcium-sensitive photoprotein (e.g., aequorin).

  • This compound.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution.

  • Baseline Measurement: Measure the baseline fluorescence of the cells in the plate reader.

  • Agonist Addition: Inject varying concentrations of BMS-604992 into the wells.

  • Signal Detection: Continuously measure the fluorescence intensity to detect the transient increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the concentration of BMS-604992. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Functional_Assay_Workflow Start Start Plate_Cells Plate GHSR-Expressing Cells in Microplate Start->Plate_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Agonist Inject Varying Concentrations of BMS-604992 Measure_Baseline->Add_Agonist Detect_Signal Measure Fluorescence to Detect Calcium Mobilization Add_Agonist->Detect_Signal Analyze_Data Analyze Data to Determine EC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Calcium Mobilization Functional Assay.

Preclinical In Vivo Effects

Preclinical studies in rodent models have demonstrated the in vivo activity of BMS-604992. Consistent with its mechanism as a ghrelin mimetic, administration of BMS-604992 has been shown to:

  • Stimulate Food Intake: Oral administration of BMS-604992 leads to a dose-dependent increase in food consumption in rodents.

  • Promote Gastric Emptying: The compound has been observed to accelerate the rate of gastric emptying in preclinical models.

These findings highlight the potential therapeutic applications of BMS-604992 in conditions characterized by anorexia, cachexia, or delayed gastric emptying.

Development Status

Based on available public information, BMS-604992 (EX-1314) is considered to be in the preclinical stage of development. There is no publicly available information to suggest that it has entered clinical trials.

Conclusion

This compound is a selective and potent agonist of the growth hormone secretagogue receptor. Its mechanism of action involves mimicking the endogenous ligand ghrelin to activate GHSR and its downstream signaling pathways, leading to physiological effects such as appetite stimulation and enhanced gastric motility. The quantitative pharmacological data and preclinical in vivo studies provide a solid foundation for its potential as a therapeutic agent. Further research and development will be necessary to fully elucidate its clinical utility and safety profile.

The Ghrelin Receptor (GHSR1a): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Structure, Signaling, and Therapeutic Potential of a Key Regulator of Metabolism and Growth

Introduction

The Ghrelin Receptor, formally known as the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), is a class A G protein-coupled receptor (GPCR) that has garnered significant attention in the scientific community.[1][2][3] Initially identified as the target for synthetic growth hormone secretagogues, its endogenous ligand was later discovered to be ghrelin, a 28-amino acid peptide hormone predominantly produced by the stomach.[4][5][6][7] This discovery unveiled a crucial link between the gut and the brain in regulating a multitude of physiological processes, including growth hormone release, appetite, energy homeostasis, and glucose metabolism.[6][7][8][9]

A defining characteristic of the ghrelin receptor is its remarkably high constitutive activity, meaning it can signal without being bound to an agonist.[8][10][11][12][13] This intrinsic activity is physiologically significant and has profound implications for drug development, opening avenues for the discovery of not only agonists and antagonists but also inverse agonists that can dampen this basal signaling.[8][12]

This technical guide provides a comprehensive overview of the ghrelin receptor, tailored for researchers, scientists, and drug development professionals. It delves into the receptor's structure and function, dissects its complex signaling pathways, presents quantitative data on ligand interactions, and provides detailed protocols for key experimental assays.

Receptor Structure and Function

The GHSR gene, located on chromosome 3q26.31, encodes for the ghrelin receptor.[14] Alternative splicing of the gene results in two primary isoforms: GHSR1a and GHSR1b.[1]

  • GHSR1a: This is the full-length, functional receptor comprising 366 amino acids arranged in the canonical seven-transmembrane domain structure of GPCRs.[14] It is the binding of ghrelin and other growth hormone secretagogues to GHSR1a that initiates downstream signaling cascades.[1]

  • GHSR1b: This is a truncated splice variant that lacks the sixth and seventh transmembrane domains and is unable to bind ghrelin or transduce its signal.[1] While its precise physiological role remains under investigation, it has been suggested to modulate the function of GHSR1a, potentially through heterodimerization.

The activation of GHSR1a is uniquely dependent on the post-translational modification of its ligand, ghrelin. Specifically, the serine at position 3 of the ghrelin peptide must be acylated, typically with an n-octanoyl group, for high-affinity binding and receptor activation.[5][7][15] Des-acyl ghrelin, the unacylated form, does not bind to GHSR1a with high affinity and is largely considered inactive at this receptor.[2]

Ligand Binding and Pharmacology

The ghrelin receptor is a target for a diverse range of ligands, including the endogenous agonist ghrelin, synthetic peptide and non-peptide agonists, neutral antagonists, and inverse agonists. The binding affinities (Ki/Kd) and functional potencies (EC50/IC50) of these ligands are critical parameters in drug discovery and development.

Quantitative Ligand Interaction Data
LigandTypeSpeciesAssayParameterValue (nM)Reference
GhrelinAgonistHumanRadioligand BindingKi0.9 - 17[16]
GhrelinAgonistRatCalcium MobilizationEC502.4 - 2.6[11][17]
GhrelinAgonistHumanInositol Phosphate AccumulationEC500.19[1]
MK-0677 (Ibutamoren)AgonistHumanInositol Phosphate AccumulationEC503.9[1]
CapromorelinAgonistRatCalcium MobilizationEC500.2[17]
Ulimorelin (TZP-101)AgonistHumanRadioligand BindingKi16[18]
Ulimorelin (TZP-101)AgonistHumanCalcium MobilizationEC5029[18]
JMV 2959AntagonistHumanRadioligand BindingIC5032---
YIL-781AntagonistHumanRadioligand BindingKi17[16]
PF-05190457Antagonist/Inverse AgonistHumanRadioligand BindingKi-[19]
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance PInverse AgonistHumanInositol Phosphate AccumulationEC505.2[1]
AZ-GHS-38Inverse AgonistHumanRadioligand BindingIC500.77[20]

Signaling Pathways

The ghrelin receptor is a pleiotropic signaling molecule, coupling to multiple G protein subtypes and engaging β-arrestin pathways. This signaling complexity allows for a nuanced regulation of cellular responses and presents opportunities for the development of biased ligands that selectively activate specific pathways.

G Protein-Coupled Signaling
  • Gαq/11 Pathway: This is the canonical and best-characterized signaling pathway for GHSR1a.[19] Upon agonist binding, the receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the activation of various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases.[19][21]

  • Gαi/o Pathway: GHSR1a can also couple to inhibitory G proteins of the Gαi/o family.[16] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[22][23]

  • Gα12/13 Pathway: There is evidence for GHSR1a coupling to Gα12/13, which can activate the RhoA signaling pathway, influencing cytoskeletal dynamics and gene expression.[16]

β-Arrestin Signaling and Receptor Regulation

Like most GPCRs, GHSR1a undergoes desensitization and internalization upon prolonged agonist exposure.[20] This process is mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor, leading to the recruitment of β-arrestins.[24] β-arrestins not only sterically hinder further G protein coupling, thereby desensitizing the receptor, but also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades.[24] The internalization of the ghrelin receptor is thought to occur primarily through clathrin-coated pits.[20]

Receptor Dimerization

GHSR1a can form both homodimers (with itself) and heterodimers with other GPCRs, such as dopamine receptors (D1 and D2), melanocortin-3 receptor (MC3R), and somatostatin receptors.[16][17][25] This dimerization can modulate the signaling properties of the involved receptors, adding another layer of complexity to ghrelin's physiological effects.[16][17][25]

Signaling Pathway Diagrams

GHSR1a_Signaling cluster_membrane Plasma Membrane cluster_Gq Gαq/11 Pathway cluster_Gi Gαi/o Pathway cluster_arrestin β-Arrestin Pathway GHSR1a Ghrelin Receptor (GHSR1a) Gq Gαq/11 GHSR1a->Gq Activates Gi Gαi/o GHSR1a->Gi Activates GRK GRK GHSR1a->GRK Activates Ghrelin Ghrelin (Agonist) Ghrelin->GHSR1a Binds & Activates InverseAgonist Inverse Agonist InverseAgonist->GHSR1a Binds & Inhibits Constitutive Activity PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to PIP2 PIP2 Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces PKC PKC Activation Ca2->PKC AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP P Phosphorylation GRK->P Mediates bArrestin β-Arrestin P->bArrestin Recruits Internalization Receptor Internalization bArrestin->Internalization

Caption: Overview of major ghrelin receptor signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacology of the ghrelin receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of a test compound for the ghrelin receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-ghrelin) for binding to the receptor.

Materials:

  • Cell membranes prepared from cells stably or transiently expressing GHSR1a.

  • Radioligand: [¹²⁵I]-ghrelin.

  • Unlabeled ghrelin (for determining non-specific binding).

  • Test compounds.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[1]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate a fixed amount of cell membrane preparation with a constant concentration of [¹²⁵I]-ghrelin and varying concentrations of the unlabeled test compound in a 96-well plate.

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled ghrelin (e.g., 1 µM).[1]

  • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 3 hours).[1]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - GHSR1a Membranes - [¹²⁵I]-Ghrelin - Test Compounds start->prepare_reagents incubation Incubate: Membranes + [¹²⁵I]-Ghrelin + Test Compounds (Varying Concentrations) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters (Remove Unbound Radioligand) filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the activation of the Gαq/11 signaling pathway by quantifying the production of inositol phosphates.

Principle: Agonist stimulation of GHSR1a leads to the production of IP3, which is rapidly metabolized to more stable inositol phosphates, including inositol monophosphate (IP1). The accumulation of IP1 is measured, often in the presence of lithium chloride (LiCl) to inhibit its degradation.

Materials:

  • Cells expressing GHSR1a (e.g., HEK293 or COS-7 cells).

  • Cell culture medium.

  • Stimulation buffer containing LiCl.

  • Agonist/test compounds.

  • Commercially available IP-One HTRF assay kit or similar.

  • HTRF-compatible microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with stimulation buffer containing LiCl and incubate for a short period.

  • Add varying concentrations of the agonist or test compound to the wells.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-cryptate) according to the kit manufacturer's protocol.

  • Incubate at room temperature, protected from light.

  • Read the plate on an HTRF-compatible microplate reader.

  • Plot the HTRF ratio as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

Objective: To measure the transient increase in intracellular calcium concentration following GHSR1a activation.

Principle: This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium.

Materials:

  • Cells expressing GHSR1a.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Agonist/test compounds.

  • Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Inject the agonist or test compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence response or the area under the curve.

  • Plot the response as a function of the logarithm of the agonist concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated ghrelin receptor.

Principle: This assay often employs enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies. In a common EFC-based assay, the receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced receptor activation and β-arrestin recruitment, the two fragments come into close proximity, forming an active enzyme that generates a detectable signal.[26]

Materials:

  • Cells co-expressing GHSR1a tagged with an enzyme donor fragment and β-arrestin tagged with an enzyme acceptor fragment.

  • Agonist/test compounds.

  • Substrate for the reconstituted enzyme.

  • Luminometer or BRET-compatible plate reader.

Procedure:

  • Seed the engineered cells in a 96-well plate.

  • Add varying concentrations of the agonist or test compound.

  • Incubate for a specified time to allow for β-arrestin recruitment.

  • Add the enzyme substrate.

  • Measure the luminescence or BRET signal.

  • Plot the signal as a function of the logarithm of the agonist concentration to determine the EC50 and Emax values for β-arrestin recruitment.

Therapeutic Potential and Drug Development

The diverse physiological roles of the ghrelin receptor make it an attractive target for the treatment of a range of conditions.

  • Obesity and Metabolic Syndrome: Given ghrelin's potent orexigenic (appetite-stimulating) effects, antagonists and inverse agonists of GHSR1a are being investigated as potential anti-obesity agents.[8][27] By blocking or reducing the receptor's activity, these compounds aim to decrease food intake and promote weight loss.[10][16]

  • Cachexia and Anorexia: Conversely, GHSR1a agonists are being explored for the treatment of cachexia (wasting syndrome) associated with chronic diseases such as cancer, as well as for conditions characterized by a loss of appetite.[28]

  • Growth Hormone Deficiency: The original therapeutic rationale for targeting this receptor was to stimulate growth hormone secretion.[13] Agonists may have applications in treating certain forms of growth hormone deficiency.

  • Gastrointestinal Motility Disorders: Ghrelin is known to stimulate gastrointestinal motility, and GHSR1a agonists have shown promise in treating conditions like gastroparesis.[29]

The development of biased ligands that selectively activate or inhibit specific downstream signaling pathways of the ghrelin receptor holds the potential for more targeted therapies with fewer side effects.[8][30]

Therapeutic_Logic GHSR1a Ghrelin Receptor (GHSR1a) Increase_Signaling ↑ Signaling GHSR1a->Increase_Signaling Activation Decrease_Signaling ↓ Signaling GHSR1a->Decrease_Signaling Inhibition Agonist Agonist Agonist->GHSR1a Antagonist Antagonist / Inverse Agonist Antagonist->GHSR1a Cachexia Cachexia / Anorexia Increase_Signaling->Cachexia Treats GH_Deficiency GH Deficiency Increase_Signaling->GH_Deficiency Treats Gastroparesis Gastroparesis Increase_Signaling->Gastroparesis Treats Obesity Obesity Decrease_Signaling->Obesity Treats Metabolic_Syndrome Metabolic Syndrome Decrease_Signaling->Metabolic_Syndrome Treats

Caption: Therapeutic logic for targeting the ghrelin receptor.

Conclusion

The ghrelin receptor (GHSR1a) stands as a multifaceted and pivotal regulator in neuroendocrine signaling. Its high constitutive activity, complex signaling repertoire, and involvement in critical physiological processes make it a subject of intense research and a promising target for therapeutic intervention. A thorough understanding of its pharmacology, signaling dynamics, and the development of sophisticated assays are paramount for the successful translation of basic research into novel therapeutics for a range of metabolic and other disorders. This guide provides a foundational resource for professionals dedicated to advancing our knowledge and harnessing the therapeutic potential of the ghrelin receptor.

References

An In-depth Technical Guide on BMS-604992 Dihydrochloride for Appetite Stimulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-604992 dihydrochloride is a potent and selective, orally active, small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] Its ability to mimic the action of ghrelin, the endogenous "hunger hormone," has positioned it as a significant tool in preclinical research for appetite stimulation. This technical guide provides a comprehensive overview of BMS-604992, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of the core signaling pathway it modulates. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic strategies for conditions associated with appetite loss, such as cachexia and anorexia.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on available preclinical data.

Table 1: In Vitro Activity of BMS-604992

ParameterValueDescription
Binding Affinity (Ki) 2.3 nMA measure of the drug's affinity for the ghrelin receptor (GHSR). A lower Ki value indicates a higher affinity.[1][3]
Functional Activity (EC50) 0.4 nMThe concentration of the drug that produces 50% of the maximal response in a functional assay, indicating its potency as a GHSR agonist.[1][3]

Table 2: In Vivo Efficacy of BMS-604992 in Rodent Models

Administration RouteDoseEffectTime Point
Intraperitoneal (i.p.)500 μg/kgApproximately 2-fold increase in food intake compared to vehicle-treated controls.[1]4 hours
Intraperitoneal (i.p.)500 μg/kgSignificant increase in gastric emptying compared to vehicle-treated mice.[1]5 minutes
Oral (p.o.)1-1000 mg/kgDose-linear increase in plasma concentrations and a dose-responsive increase in food intake.[1]1 hour
Oral (p.o.)~10 mg/kgMinimum effective dose for eliciting a food intake response.[1]Not Specified
Oral (p.o.)300 mg/kgProduces a significant, though unspecified, effect.[1]5 minutes

Mechanism of Action: Ghrelin Receptor (GHSR) Agonism

BMS-604992 exerts its appetite-stimulating effects by acting as an agonist at the ghrelin receptor (GHSR). The ghrelin receptor is a G protein-coupled receptor (GPCR) that is primarily activated by the endogenous ligand ghrelin.[4] Upon binding of an agonist like BMS-604992, the GHSR undergoes a conformational change, leading to the activation of intracellular signaling cascades that ultimately promote feelings of hunger and increase food intake.

Signaling Pathway

The activation of GHSR by BMS-604992 initiates a complex signaling cascade. The receptor can couple to multiple G protein subtypes, including Gαq, Gαi/o, and Gα12/13, leading to the activation of various downstream effectors. The canonical pathway involves the Gαq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that influences numerous cellular processes related to appetite regulation.

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS-604992 BMS-604992 GHSR Ghrelin Receptor (GHSR) BMS-604992->GHSR Binds to G_protein Gαq/Gαi/o/Gα12/13 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release Induces Appetite_Stimulation Appetite Stimulation Ca2_release->Appetite_Stimulation Leads to

Ghrelin receptor signaling pathway activated by BMS-604992.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the appetite-stimulating effects of ghrelin receptor agonists like BMS-604992 in rodents.

In Vivo Food Intake Measurement

This protocol is designed to assess the orexigenic (appetite-stimulating) effects of a test compound.

Objective: To quantify the amount of food consumed by rodents following the administration of BMS-604992 or a vehicle control.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • Standard laboratory chow.

  • This compound.

  • Vehicle (e.g., saline, sterile water, or a specific formulation buffer).

  • Administration tools (e.g., gavage needles for oral administration, syringes for intraperitoneal injection).

  • Metabolic cages or standard housing with pre-weighed food hoppers.

  • Analytical balance for weighing food.

Procedure:

  • Acclimation: Animals are individually housed and acclimated to the experimental conditions for at least 3-5 days. This includes handling by the experimenter and, if applicable, sham administrations to reduce stress-induced effects on feeding.

  • Fasting (Optional but common): For some experimental paradigms, animals are fasted overnight (typically 12-16 hours) with free access to water to ensure a robust feeding response.[2] For ad libitum fed studies, the compound is administered during a specific time in the light cycle.[5]

  • Compound Administration: BMS-604992 or vehicle is administered via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Food Presentation: Immediately after administration, pre-weighed food is presented to the animals.

  • Measurement: Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, 4, 6, and 24 hours) post-administration.[6] Spillage should be collected and accounted for to ensure accurate measurements.

  • Data Analysis: The cumulative food intake at each time point is calculated and compared between the BMS-604992-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Food_Intake_Workflow Acclimation Animal Acclimation (3-5 days) Fasting Overnight Fasting (12-16 hours, optional) Acclimation->Fasting Administration Administer BMS-604992 or Vehicle Fasting->Administration Food_Presentation Present Pre-weighed Food Administration->Food_Presentation Measurement Measure Food Intake (1, 2, 4, 6, 24h) Food_Presentation->Measurement Data_Analysis Statistical Analysis Measurement->Data_Analysis

Experimental workflow for in vivo food intake measurement.
Gastric Emptying Assay (Phenol Red Method)

This protocol is used to assess the prokinetic effects of a compound on gastric motility.

Objective: To measure the rate of gastric emptying in rodents following the administration of BMS-604992.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • This compound.

  • Vehicle.

  • Phenol red solution (non-absorbable marker) in a methylcellulose base (e.g., 1.5%).[2]

  • 0.1 N NaOH.

  • Spectrophotometer.

  • Homogenizer.

Procedure:

  • Fasting: Animals are fasted overnight (18-20 hours) with free access to water.[2]

  • Compound Administration: BMS-604992 or vehicle is administered at a predetermined time before the test meal.

  • Test Meal Administration: A specific volume (e.g., 1.5 ml for rats) of the phenol red solution is administered via oral gavage.[2]

  • Euthanasia and Stomach Removal: At a defined time point after the test meal (e.g., 20 minutes), the animals are euthanized. The stomach is clamped at the pylorus and cardia, and then surgically removed.[2]

  • Phenol Red Quantification:

    • The stomach is placed in a known volume of 0.1 N NaOH and homogenized.

    • The homogenate is allowed to settle, and the supernatant is collected.

    • The absorbance of the supernatant is measured using a spectrophotometer at a wavelength of 560 nm.

    • A standard curve is generated using known concentrations of phenol red to determine the amount of phenol red remaining in the stomach.

  • Calculation of Gastric Emptying: The percentage of gastric emptying is calculated using the following formula:

    • Gastric Emptying (%) = (1 - (Amount of phenol red recovered from the stomach / Average amount of phenol red recovered from stomachs at time 0)) x 100.[2][3]

Gastric_Emptying_Workflow Fasting Overnight Fasting (18-20 hours) Administration Administer BMS-604992 or Vehicle Fasting->Administration Test_Meal Administer Phenol Red Meal Administration->Test_Meal Euthanasia Euthanize and Remove Stomach (at a specific time point) Test_Meal->Euthanasia Quantification Homogenize and Quantify Phenol Red Euthanasia->Quantification Calculation Calculate % Gastric Emptying Quantification->Calculation

Workflow for the phenol red gastric emptying assay.

Discussion and Future Directions

This compound has demonstrated significant potential as a research tool for investigating the role of the ghrelin system in appetite regulation. Its high affinity and potency, coupled with its oral bioavailability, make it a valuable compound for preclinical studies. The experimental protocols detailed in this guide provide a robust framework for evaluating the efficacy of BMS-604992 and other novel ghrelin receptor agonists.

Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of BMS-604992. While preclinical data is promising, there is a notable absence of publicly available clinical trial data for this specific compound. Further investigation into its long-term efficacy, safety, and potential for tachyphylaxis is warranted to determine its translational potential for treating appetite-related disorders in humans. Moreover, exploring its effects in different disease models of cachexia (e.g., cancer- or chronic-illness-induced) will be crucial in defining its therapeutic utility.

References

An In-depth Technical Guide to Growth Hormone Secretagogue Receptor (GHSR) Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Growth Hormone Secretagogue Receptor (GHSR), a key player in regulating growth hormone secretion, appetite, and metabolism. This document details the receptor's signaling pathways, presents quantitative data on ligand interactions, and offers detailed protocols for essential experimental assays.

Introduction to the Growth Hormone Secretagogue Receptor (GHSR)

The Growth Hormone Secretagogue Receptor, specifically the subtype 1a (GHSR1a), is a G protein-coupled receptor (GPCR) that is the primary target for the hormone ghrelin and a class of synthetic molecules known as growth hormone secretagogues (GHSs). GHSR1a is notably characterized by its high degree of constitutive activity, meaning it can signal without the presence of a bound ligand. This intrinsic activity has significant physiological implications and presents unique opportunities for pharmacological intervention.

The receptor is predominantly expressed in the hypothalamus and pituitary gland, consistent with its role in growth hormone release. However, its expression extends to various other tissues, including the pancreas, heart, and adipose tissue, highlighting its involvement in a wide array of physiological processes such as glucose metabolism, cardiovascular function, and energy homeostasis. The multifaceted roles of GHSR1a make it a compelling target for the development of therapeutics for conditions ranging from growth hormone deficiencies and cachexia to obesity and metabolic syndrome.

Ligand Binding and Receptor Activation

The interaction of various ligands with GHSR1a has been extensively characterized. The binding affinity (Ki) and functional potency (EC50) of endogenous and synthetic ligands are crucial parameters for understanding their pharmacological profiles.

Data Presentation: Ligand Affinity and Potency

The following tables summarize the binding affinities and functional potencies of selected ligands for the human GHSR1a.

LigandTypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell LineAssay TypeReference
GhrelinEndogenous Agonist0.53 ± 0.0323 (Calcium)HEK293Radioligand Binding / Calcium Mobilization[1][2]
MK-0677Synthetic Agonist0.3 (IC50)1.1 (Calcium)CHO-K1Radioligand Binding / Calcium Mobilization[3]
JMV 1843Synthetic Agonist-1.0 (IP1)HEK293TIP1 Accumulation[4]
[D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-substance PInverse Agonist455.2 (IP)COS-7Radioligand Binding / IP Accumulation[5]
PF-05190457Antagonist5.75--Radioligand Binding[6]
AZ12861903Inverse Agonist6.7 (IC50)--Radioligand Binding[7]

Note: EC50 values can vary significantly depending on the signaling pathway being assayed.

Signaling Pathways of GHSR1a

GHSR1a activation initiates a complex network of intracellular signaling cascades. The receptor primarily couples to Gαq/11 proteins, but can also engage other G protein subtypes and β-arrestin-dependent pathways. This diversity in signaling allows for a nuanced regulation of cellular responses.

Gαq/11-Mediated Signaling

The canonical signaling pathway for GHSR1a involves the activation of the Gαq/11 family of G proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is fundamental to ghrelin's stimulatory effect on growth hormone secretion.[8][9]

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ghrelin Ghrelin GHSR GHSR1a Ghrelin->GHSR Binds Gq Gαq/11 GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., GH Secretion) Ca_ER->Downstream PKC->Downstream

Caption: GHSR1a Gαq/11 Signaling Pathway.

β-Arrestin-Mediated Signaling and Biased Agonism

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GHSR1a can recruit β-arrestins. This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[10][11]

The concept of "biased agonism" or "functional selectivity" is particularly relevant to GHSR1a, where different ligands can preferentially activate either G protein-dependent or β-arrestin-dependent pathways. This has significant implications for drug design, as it may be possible to develop ligands that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects.[11][12]

biased_agonism Balanced_Agonist Balanced Agonist (e.g., Ghrelin) GHSR GHSR1a Balanced_Agonist->GHSR Biased_Agonist Biased Agonist Biased_Agonist->GHSR G_Protein G Protein Signaling (e.g., Gαq -> PLC -> Ca²⁺) GHSR->G_Protein Activation Beta_Arrestin β-Arrestin Signaling (e.g., -> ERK1/2) GHSR->Beta_Arrestin Activation

Caption: Biased Agonism at the GHSR1a.

Constitutive Activity

A hallmark of GHSR1a is its high level of constitutive, ligand-independent activity, which is estimated to be around 50% of its maximal ghrelin-induced response.[13][14] This basal signaling primarily proceeds through the Gαq/11 pathway and is thought to play a crucial role in maintaining basal growth hormone secretion and other physiological processes. The existence of this constitutive activity has led to the development of inverse agonists, which can suppress this basal signaling and are being investigated for the treatment of conditions like obesity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GHSR function.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to GHSR1a.

radioligand_binding_workflow start Start prepare_membranes Prepare Cell Membranes (Expressing GHSR1a) start->prepare_membranes incubate Incubate Membranes with Radioligand (e.g., ¹²⁵I-Ghrelin) and Unlabeled Competitor prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human GHSR1a (e.g., HEK293 or CHO cells) to high confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in order: binding buffer, serial dilutions of the unlabeled competitor ligand, and a fixed concentration of radioligand (e.g., [¹²⁵I]-ghrelin) at or below its Kd.

    • Initiate the binding reaction by adding the cell membrane preparation (3-20 µg protein per well).

    • For total binding wells, add buffer instead of competitor. For non-specific binding wells, add a high concentration of unlabeled ghrelin.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the activation of the Gαq/11 pathway by quantifying changes in intracellular calcium concentration.

Methodology:

  • Cell Preparation:

    • Seed cells expressing GHSR1a (e.g., HEK293 or CHO) into a black, clear-bottom 96-well plate.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and probenecid (to prevent dye extrusion).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Calcium Measurement:

    • After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • Record a baseline fluorescence reading.

    • Add the agonist at various concentrations and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the agonist.

    • Determine the EC50 value (concentration of agonist that produces 50% of the maximal response) using non-linear regression.

Inositol Phosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of a stable downstream metabolite of IP3.

Methodology:

  • Cell Stimulation:

    • Culture HEK293T cells expressing GHSR1a in a 96-well plate.

    • On the day of the assay, replace the culture medium with stimulation buffer containing LiCl (which inhibits the degradation of IP1).

    • Add the test compounds (agonists or inverse agonists) and incubate for 45 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the lysis reagent provided in a commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One kit.

    • Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the lysate.

    • Incubate for 60 minutes at room temperature.

  • Data Measurement and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the log concentration of the ligand to determine EC50 or IC50 values.[4][15]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK pathway downstream of GHSR1a.

Methodology:

  • Cell Treatment:

    • Plate cells expressing GHSR1a in 6-well plates.

    • Serum-starve the cells for 1-2 hours prior to stimulation.

    • Treat the cells with the desired concentrations of ligand for a specific time (e.g., 5-10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Immunodetection:

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Plot the normalized p-ERK1/2 levels against the ligand concentration.[10]

β-Arrestin Recruitment Assay (BRET)

This assay directly measures the interaction between GHSR1a and β-arrestin.

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293T cells with constructs for GHSR1a fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Assay Performance:

    • Plate the transfected cells in a white, 96-well plate.

    • 48 hours post-transfection, wash the cells with assay buffer.

    • Add the BRET substrate (e.g., coelenterazine h) to the wells.

    • Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

    • Add the ligand and measure the change in the BRET signal over time.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • The change in the BRET ratio upon ligand addition indicates β-arrestin recruitment.

    • Plot the change in BRET ratio against the log concentration of the ligand to determine the EC50.[4]

Conclusion

The Growth Hormone Secretagogue Receptor is a complex and multifaceted pharmacological target. Its diverse signaling capabilities, coupled with its high constitutive activity, present both challenges and exciting opportunities for drug discovery. A thorough understanding of its function, facilitated by the robust experimental protocols outlined in this guide, is essential for the development of novel therapeutics that can selectively modulate its activity to treat a range of metabolic and endocrine disorders. The continued exploration of biased agonism and the specific roles of different signaling pathways will undoubtedly pave the way for more refined and effective clinical interventions targeting the GHSR system.

References

The Discovery and Synthesis of BMS-604992 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Adaptor-Associated Kinase 1 (AAK1) Inhibitor for Neuropathic Pain

Abstract

BMS-604992 dihydrochloride is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. The discovery of AAK1 as a novel target for neuropathic pain has spurred the development of inhibitors like BMS-604992. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the scientific rationale behind targeting AAK1, the synthetic route to the core pyrrolo[2,1-f][1][2][3]triazine scaffold, and the methodologies for key biological assays.

Introduction: The Rationale for Targeting AAK1 in Neuropathic Pain

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[3] The identification of novel analgesic targets is a critical area of research. Adaptor-Associated Kinase 1 (AAK1) emerged as a promising target from phenotypic screening of mouse knockout lines.[2][4] Mice lacking the AAK1 gene exhibited a normal response to acute pain but a significantly diminished response in models of persistent pain, and they failed to develop tactile allodynia following spinal nerve ligation.[1][2][4]

AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other macromolecules.[5][6] The kinase activity of AAK1 is stimulated by clathrin, and it subsequently phosphorylates the μ2 subunit of the AP-2 adaptor complex, enhancing the binding of AP-2 to cargo receptors and facilitating their internalization.[5] The analgesic effect of AAK1 inhibition is mechanistically linked to the modulation of α2 adrenergic signaling, a known antinociceptive pathway.[1][2][4]

Discovery of this compound

The discovery of this compound stemmed from a focused drug discovery program at Bristol Myers Squibb aimed at identifying potent and selective small-molecule inhibitors of AAK1. The core chemical scaffold of BMS-604992 is a pyrrolo[2,1-f][1][2][3]triazine, a heterocyclic system that has gained significant interest as a key scaffold for kinase inhibitors.

While the exact high-throughput screening cascade leading to BMS-604992 is proprietary, the general approach for identifying such kinase inhibitors involves:

  • Target-Based Screening: Screening a diverse chemical library against purified AAK1 enzyme to identify initial hits.

  • Hit-to-Lead Optimization: Modifying the initial hits through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

  • In Vitro and In Vivo Profiling: Characterizing the lead compounds in cellular assays and animal models of neuropathic pain.

Physicochemical Properties and Structure

PropertyValue
IUPAC Name (Not explicitly available in search results)
CAS Number 1469750-46-6
Molecular Formula C₂₄H₃₁N₇O₅ · 2HCl
Molecular Weight 570.47 g/mol
Chemical Structure (Structure not explicitly available, but based on the molecular formula and the pyrrolo[2,1-f][1][2][3]triazine core, a putative structure can be inferred)

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core, the foundational structure of BMS-604992, can be achieved through various synthetic strategies. One efficient and scalable approach involves the following key steps:

General Synthetic Workflow

Synthesis_Workflow A Pyrrole Derivative B N-Amination A->B Electrophilic Aminating Agent C Cyclization B->C Cyclizing Agent (e.g., Formamidine acetate) D Pyrrolo[2,1-f][1,2,4]triazine Core C->D

Caption: General workflow for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core.

Detailed Experimental Protocol (Representative)

The following protocol is a representative synthesis of a functionalized pyrrolo[2,1-f][1][2][3]triazine, based on published methods for similar structures. The exact reagents and conditions for BMS-604992 would be detailed in its specific patent.

Step 1: N-Amination of a Pyrrole Precursor

  • To a solution of a suitable pyrrole derivative (e.g., 2-cyanopyrrole) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen), add a strong base (e.g., NaH) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of an electrophilic aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-aminated pyrrole.

Step 2: Cyclization to the Pyrrolo[2,1-f][1][2][3]triazine Core

  • To a solution of the N-aminated pyrrole in a suitable solvent (e.g., ethanol), add a cyclizing agent such as formamidine acetate.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired pyrrolo[2,1-f][1][2][3]triazine core.

Biological Activity and Quantitative Data

While specific quantitative data for this compound is not publicly available, data for structurally related AAK1 inhibitors from Bristol Myers Squibb provide a strong indication of its potency. For instance, the AAK1 inhibitor BMS-911172 has been reported with the following activity:

CompoundAAK1 IC₅₀ (Enzymatic)AAK1 IC₅₀ (Cellular)
BMS-91117212 nM51 nM

Data is for a related compound and should be considered representative.

Signaling Pathway of AAK1 in Neuropathic Pain

The mechanism of action of this compound is through the inhibition of AAK1, which plays a crucial role in several signaling pathways relevant to neuropathic pain.

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR / Receptor AP2 AP-2 Complex Receptor->AP2 Binding Clathrin Clathrin AP2->Clathrin Recruitment Endosome Clathrin-Coated Vesicle Clathrin->Endosome Vesicle Formation AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit Alpha2_Adrenergic α2 Adrenergic Signaling AAK1->Alpha2_Adrenergic Modulates NRG1_ErbB4 NRG1/ErbB4 Signaling AAK1->NRG1_ErbB4 Modulates Pain_Signal Neuropathic Pain Signal Endosome->Pain_Signal Modulates Alpha2_Adrenergic->Pain_Signal Inhibits BMS604992 BMS-604992 BMS604992->AAK1 Inhibits

Caption: Simplified signaling pathway of AAK1 in the context of neuropathic pain.

AAK1 inhibition by BMS-604992 is believed to exert its analgesic effects through:

  • Modulation of Receptor Trafficking: By inhibiting AAK1, the internalization of key receptors involved in pain signaling may be altered.

  • Enhancement of α2 Adrenergic Signaling: AAK1 inhibitors have been shown to potentiate the antinociceptive effects of α2 adrenergic receptor activation.[1][2][4]

  • Regulation of NRG1/ErbB4 Signaling: AAK1 has been identified as an inhibitor of the Neuregulin-1 (Nrg1)/ErbB4 signaling pathway, which is involved in neurotrophic factor signaling.[7]

Key Experimental Methodologies

AAK1 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of BMS-604992 in inhibiting AAK1 kinase activity.

Protocol:

  • Express and purify recombinant human AAK1 protein.

  • Prepare a reaction mixture containing AAK1, a suitable kinase buffer, ATP, and a peptide substrate (e.g., a synthetic peptide containing the AAK1 phosphorylation motif).

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (³³P-ATP) or a fluorescence-based assay.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce AAK1 activity by 50%.

Cellular AAK1 Inhibition Assay

Objective: To assess the potency of BMS-604992 in inhibiting AAK1 activity within a cellular context.

Protocol:

  • Culture a suitable cell line (e.g., HEK293 cells) that expresses AAK1.

  • Treat the cells with varying concentrations of this compound for a specified duration.

  • Lyse the cells and prepare cell lysates.

  • Measure the phosphorylation status of a known AAK1 substrate, such as the μ2 subunit of the AP-2 complex, using an antibody-based method like Western blotting or an ELISA.

  • Determine the IC₅₀ value based on the reduction in substrate phosphorylation.

Animal Model of Neuropathic Pain (Spinal Nerve Ligation - Chung Model)

Objective: To evaluate the in vivo efficacy of BMS-604992 in a preclinical model of neuropathic pain.[8][9]

Protocol:

  • Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgically expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Allow the animals to recover for a period of 7-14 days to allow for the development of neuropathic pain behaviors.

  • Assess baseline pain responses, such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source).

  • Administer this compound or vehicle to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Measure pain responses at various time points after drug administration.

  • Compare the pain responses in the drug-treated group to the vehicle-treated group to determine the analgesic efficacy of the compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain, acting through the novel mechanism of AAK1 inhibition. Its discovery highlights the value of phenotypic screening in identifying new drug targets. The pyrrolo[2,1-f][1][2][3]triazine scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The detailed methodologies provided in this guide offer a framework for the further investigation of BMS-604992 and other AAK1 inhibitors, with the ultimate goal of translating this innovative therapeutic approach into clinical practice.

References

BMS-604992 dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BMS-599626 (AC480), a Pan-HER Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family. It demonstrates high affinity for HER1 (EGFR) and HER2 (ErbB2), and to a lesser extent, HER4.[1][2] The dihydrochloride salt of BMS-599626 has the CAS Number 1781932-33-9.[][4][5] While the name BMS-604992 dihydrochloride is also associated with this compound, with a distinct CAS number of 1469750-46-6 appearing in one source, the majority of published technical data refers to BMS-599626 or AC480.[6] This document provides a comprehensive overview of the technical details of BMS-599626, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

BMS-599626 functions as a pan-HER kinase inhibitor, with distinct mechanisms for its primary targets. It acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[1] By binding to the kinase domain of these receptors, BMS-599626 prevents their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[2][7] A key feature of BMS-599626 is its ability to inhibit both homodimer and heterodimer signaling of HER1 and HER2.[8] This dual inhibition is crucial in tumors where the co-expression and heterodimerization of these receptors are significant drivers of growth.[8] Furthermore, at non-toxic concentrations, BMS-599626 has been shown to inhibit the efflux activity of the ABCG2 transporter, a protein associated with multidrug resistance. This suggests a potential role for BMS-599626 in overcoming chemotherapy resistance in cancer cells overexpressing ABCG2.[9]

Data Presentation

Biochemical Activity
TargetIC50 (nM)Ki (nM)Inhibition Mechanism
HER1 (EGFR)20 - 222ATP-competitive
HER2 (ErbB2)30 - 325ATP-noncompetitive
HER4 (ErbB4)190Not ReportedNot Reported

Data compiled from multiple sources.[1][2][]

Cellular Activity: Antiproliferative Effects
Cell LineCancer TypeIC50 (µM)Key HER Expression
Sal2Murine Salivary Gland0.24HER2
BT474Human Breast0.31HER2 amplified
N87Human Gastric0.45HER2 amplified
KPL-4Human Breast0.38HER2 amplified
HCC202Human Breast0.94Not Specified
HCC1954Human Breast0.34HER2 amplified
HCC1419Human Breast0.75Not Specified
AU565Human Breast0.63HER2 amplified
ZR-75-30Human Breast0.51Not Specified
MDA-MB-175Human Breast0.84Not Specified
GEOHuman Colon0.90HER1 overexpressing
PC9Human Lung0.34EGFR mutant

This table summarizes the antiproliferative activity of BMS-599626 in various tumor cell lines.[1]

Experimental Protocols

HER Kinase Assay (Biochemical)

This protocol is designed to determine the in vitro inhibitory activity of BMS-599626 against HER family kinases.

Materials:

  • Recombinant HER1, HER2, or HER4 enzymes (expressed in Sf9 insect cells as GST-fusion proteins).[1]

  • Substrate: Poly(Glu/Tyr) (4:1).[1]

  • [γ-³³P]ATP.[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin (BSA), 10 mM MnCl₂.[1]

  • Stop Buffer: 2.5 mg/mL BSA and 0.3 M EDTA.[1]

  • 96-well plates.

  • GF/C Unifilter plates.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 10 ng of the GST-HER fusion protein (or 150 ng of partially purified HER2), and 1.5 µM poly(Glu/Tyr).[1]

  • Add varying concentrations of BMS-599626 (dissolved in DMSO, final concentration ≤ 1%) to the reaction mixture in the 96-well plates.[1]

  • Initiate the kinase reaction by adding 1 µM ATP and 0.15 µCi [γ-³³P]ATP.[1]

  • Incubate the plate at 27°C for 1 hour.[1]

  • Terminate the reaction by adding 10 µL of stop buffer.[1]

  • Add 108 µL of a mixture of 3.5 mM ATP and 5% trichloroacetic acid to precipitate the proteins.[1]

  • Transfer the reaction mixture to a GF/C Unifilter plate and wash to remove unincorporated [γ-³³P]ATP using a Filtermate harvester.[1]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of BMS-599626 on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BT474, GEO).

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[1]

  • BMS-599626.

  • 96-well plates.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Plate cells at a density of 1,000 cells per well in 96-well plates and culture for 24 hours.[1]

  • Treat the cells with a serial dilution of BMS-599626. Ensure the final DMSO concentration is ≤ 1%.[1]

  • Incubate the cells for an additional 72 hours.[1]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IC50 values, representing the concentration of BMS-599626 that inhibits cell growth by 50%.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of BMS-599626 on the phosphorylation status of HER receptors and downstream signaling proteins.

Materials:

  • Cancer cell lines (e.g., Sal2, N87).

  • BMS-599626.

  • Lysis buffer.

  • Primary antibodies against p-HER1, p-HER2, p-MAPK, p-AKT, total HER1, total HER2, total MAPK, and total AKT.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with varying concentrations of BMS-599626 for a specified time (e.g., 1 hour).[2][10]

  • For some experiments, stimulate the cells with a growth factor like EGF to induce receptor phosphorylation.[2]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

HER_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER1 HER1 (EGFR) PI3K PI3K HER1->PI3K RAS RAS HER1->RAS HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation BMS599626 BMS-599626 BMS599626->HER1 Inhibits BMS599626->HER2 Inhibits

Caption: Inhibition of HER1/HER2 Signaling by BMS-599626.

Western_Blot_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification lysis->quant sds_page 4. SDS-PAGE quant->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-pHER2) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection end 10. Analysis of Protein Phosphorylation detection->end

Caption: Experimental Workflow for Western Blot Analysis.

References

The Biological Activity of BMS-604992 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-604992, also known as EX-1314, is a potent and selective small molecule agonist for the growth hormone secretagogue receptor (GHSR), the endogenous receptor for the hormone ghrelin. This document provides an in-depth technical guide on the biological activity of BMS-604992 dihydrochloride, summarizing its mechanism of action, in vitro and in vivo pharmacological data, and the associated signaling pathways. Detailed representative experimental protocols are provided to facilitate further research and development.

Introduction

The growth hormone secretagogue receptor (GHSR) is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis, appetite, and growth hormone release. Its endogenous ligand, ghrelin, is primarily produced by the stomach and acts on the hypothalamus to stimulate food intake. Consequently, GHSR has emerged as a significant therapeutic target for conditions such as cachexia, anorexia, and age-related muscle wasting. BMS-604992 is a synthetic, orally active agonist of GHSR, demonstrating high affinity and potent functional activity.

Mechanism of Action

BMS-604992 selectively binds to and activates the growth hormone secretagogue receptor. As an agonist, it mimics the action of endogenous ghrelin, initiating a cascade of intracellular signaling events that lead to various physiological responses, most notably an increase in appetite and stimulation of gastric motility.

In Vitro Activity

The in vitro activity of BMS-604992 has been characterized through binding affinity and functional assays. The compound exhibits high-affinity binding to the ghrelin receptor with a Ki of 2.3 nM and demonstrates potent functional agonism with an EC50 of 0.4 nM.

Quantitative In Vitro Data
ParameterValueTarget
Ki 2.3 nMGrowth Hormone Secretagogue Receptor (GHSR)
EC50 0.4 nMGrowth Hormone Secretagogue Receptor (GHSR)

In Vivo Activity

In vivo studies in rodent models have demonstrated the orexigenic (appetite-stimulating) effects of BMS-604992. Oral administration of the compound leads to a dose-dependent increase in food intake and accelerates gastric emptying.

Quantitative In Vivo Data
SpeciesDoseRoute of AdministrationEffect
Rodent10 mg/kgOral (p.o.)Minimum effective dose for a dose-responsive increase in food intake.
Rodent500 µg/kgIntraperitoneal (i.p.)Approximately 2-fold increase in food intake over 4 hours.
Rodent500 µg/kgIntraperitoneal (i.p.)Significant increase in gastric emptying at 5 minutes post-administration.

Signaling Pathways

Activation of GHSR by BMS-604992 initiates a complex network of intracellular signaling pathways. As a GPCR, GHSR can couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as engaging β-arrestin pathways. The primary and most well-characterized pathway involves Gαq/11 activation.

GHSR Signaling Cascade

GHSR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS-604992 BMS-604992 GHSR GHSR BMS-604992->GHSR Binds and Activates Gq Gαq/11 GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K/AKT Pathway Gq->PI3K Activates (alternative pathway) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Increased Appetite) Ca->Physiological_Response MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MAPK->Physiological_Response PI3K->Physiological_Response

GHSR Signaling Pathway Activated by BMS-604992.

Experimental Protocols (Representative)

The following are representative protocols for assays that could be used to determine the in vitro and in vivo activity of a GHSR agonist like BMS-604992.

In Vitro: GHSR Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for GHSR using a competitive binding assay with a radiolabeled ligand.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis node_cells Prepare cell membranes expressing GHSR node_incubate Incubate membranes, radioligand, and BMS-604992 node_cells->node_incubate node_ligand Prepare radiolabeled ghrelin (e.g., [¹²⁵I]-His⁹-ghrelin) node_ligand->node_incubate node_compound Prepare serial dilutions of BMS-604992 node_compound->node_incubate node_filter Separate bound from free radioligand (e.g., rapid filtration) node_incubate->node_filter node_measure Measure radioactivity of bound ligand (gamma counter) node_filter->node_measure node_analyze Generate competition curve and calculate IC50 and Ki node_measure->node_analyze

Workflow for a GHSR Competition Binding Assay.

Methodology:

  • Cell Membrane Preparation: Utilize a stable cell line overexpressing human GHSR (e.g., HEK293 or CHO cells). Homogenize cells and isolate the membrane fraction through centrifugation.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-ghrelin), and varying concentrations of BMS-604992.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 3 hours).

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of BMS-604992. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro: Calcium Mobilization Assay

This protocol outlines a method to determine the functional potency (EC50) of BMS-604992 by measuring its ability to induce intracellular calcium mobilization in GHSR-expressing cells.

Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation & Measurement cluster_data_analysis Data Analysis node_plate Plate GHSR-expressing cells in a microplate node_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) node_plate->node_dye node_stimulate Stimulate cells with varying concentrations of BMS-604992 node_dye->node_stimulate node_read Measure fluorescence intensity kinetically (e.g., using a FLIPR) node_stimulate->node_read node_curve Generate dose-response curve and calculate EC50 node_read->node_curve

Workflow for a Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Plate cells stably expressing GHSR (e.g., HEK293-GHSR) in a 96- or 384-well black-walled, clear-bottom microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

  • Compound Addition: Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to add serial dilutions of BMS-604992 to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the kinetic change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of BMS-604992. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

In Vivo: Food Intake Study in Rodents

This protocol provides a framework for assessing the orexigenic effects of BMS-604992 in a rodent model.

Food_Intake_Workflow cluster_acclimation Acclimation & Baseline cluster_treatment Treatment cluster_measurement Measurement & Analysis node_acclimate Acclimate rodents to individual housing and handling node_baseline Measure baseline food intake node_acclimate->node_baseline node_administer Administer BMS-604992 or vehicle (p.o. or i.p.) node_baseline->node_administer node_measure_food Measure cumulative food intake at specified time points node_administer->node_measure_food node_compare Compare food intake between treatment and vehicle groups node_measure_food->node_compare

Workflow for an In Vivo Food Intake Study.

Methodology:

  • Animal Model: Use adult male mice or rats (e.g., C57BL/6 mice).

  • Acclimation: Individually house the animals and allow them to acclimate to the housing conditions and handling for several days.

  • Baseline Measurement: Measure daily food intake for a few days to establish a baseline.

  • Treatment Administration: On the day of the experiment, administer BMS-604992 or a vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Food Intake Measurement: Provide a pre-weighed amount of food and measure the remaining food at various time points (e.g., 1, 2, 4, and 24 hours) post-administration.

  • Data Analysis: Calculate the cumulative food intake for each animal. Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the food intake between the BMS-604992-treated group and the vehicle control group.

Conclusion

This compound is a potent and selective GHSR agonist with demonstrated in vitro and in vivo activity. Its ability to stimulate appetite and gastric motility through the activation of the ghrelin receptor signaling pathway makes it a valuable research tool and a potential therapeutic candidate for disorders characterized by anorexia and cachexia. The data and protocols presented in this guide provide a comprehensive foundation for further investigation into the pharmacological properties and therapeutic applications of BMS-604992.

An In-depth Technical Guide on the Role of the Growth Hormone Secretagogue Receptor (GHSR) in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Growth Hormone Secretagogue Receptor (GHSR), the endogenous receptor for the hormone ghrelin, has emerged as a critical regulator of systemic metabolism.[1] Initially identified for its role in stimulating growth hormone release, its functions are now known to extend deep into the control of energy homeostasis, glucose metabolism, and lipid storage.[1][2] GHSR is a G protein-coupled receptor (GPCR) with significant constitutive, ligand-independent activity, adding a layer of complexity to its signaling.[3][4] Primarily expressed in the hypothalamus, pituitary, and pancreas, GHSR activation orchestrates a complex network of physiological responses, including increasing appetite, promoting fat deposition, and modulating insulin secretion.[4][5][6] This positions the GHSR as a highly attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[7][8] This whitepaper provides a comprehensive overview of GHSR's role in metabolism, detailing its signaling pathways, physiological functions, and the experimental methodologies used to investigate them, with a focus on its potential for drug development.

GHSR Signaling Pathways

The GHSR is a versatile receptor that can activate multiple intracellular signaling cascades depending on the tissue and cellular context.[9][10] Its signaling is initiated not only by its endogenous ligand, acyl-ghrelin, but also through its high constitutive activity.[4]

2.1 Canoncial Gαq/11 Pathway The best-characterized signaling mechanism for GHSR involves coupling to the Gαq/11 protein.[4] Ligand binding or constitutive activation triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to a hallmark increase in intracellular calcium ([Ca2+]i) concentrations.[9]

2.2 Other G-Protein and β-Arrestin Pathways Beyond the canonical Gαq/11 pathway, GHSR can also couple to other G-proteins, including Gαi/o and Gα12/13.[4][11] These alternative pathways can lead to the modulation of adenylyl cyclase activity or the activation of RhoA-associated kinases.[11] Furthermore, GHSR signaling is modulated by β-arrestins, which can lead to receptor internalization and the activation of distinct downstream effectors like the MAP kinase (MAPK) pathway.[11][12]

2.3 Key Downstream Mediators Activation of GHSR influences several critical metabolic signaling nodes:

  • AMP-Activated Protein Kinase (AMPK): In the hypothalamus, ghrelin-GHSR signaling activates AMPK, a key sensor of cellular energy status, to stimulate food intake.[9][13]

  • PI3K/Akt and mTOR Signaling: GHSR activation can modulate the PI3K/Akt pathway, which is central to insulin signaling.[9][14] The ghrelin-GHSR axis also regulates glucose and lipid metabolism through the mTOR signaling pathway.[15]

GHSR_Signaling_Pathways GHSR GHSR Gaq Gαq/11 GHSR->Gaq Gai Gαi/o GHSR->Gai Barr β-Arrestin GHSR->Barr AMPK AMPK GHSR->AMPK Hypothalamus Ghrelin Ghrelin Ghrelin->GHSR PLC PLC Gaq->PLC PI3K PI3K/Akt Gai->PI3K MAPK MAPK/ERK Barr->MAPK IP3 ↑ IP3 PLC->IP3 Ca ↑ [Ca2+]i IP3->Ca InsulinSec ↓ Insulin Secretion Ca->InsulinSec FoodIntake ↑ Food Intake AMPK->FoodIntake Adiposity ↑ Adiposity PI3K->Adiposity MAPK->Adiposity

Caption: Overview of GHSR intracellular signaling pathways.

Role of GHSR in Glucose Homeostasis

GHSR plays a significant, predominantly inhibitory, role in regulating glucose metabolism. This function is critical for preventing hypoglycemia during periods of caloric restriction but can be detrimental in states of energy surplus.[16]

3.1 Inhibition of Insulin Secretion A primary function of the ghrelin/GHSR system is the suppression of glucose-stimulated insulin secretion (GSIS).[2][5] Exogenous ghrelin administration decreases insulin release in both rodents and humans.[16] This effect is mediated by GHSR expressed on pancreatic islet cells.[3][5] While GHSR has been identified on both β-cells and α-cells, some studies suggest its primary action may be indirect, possibly via stimulation of somatostatin-secreting δ-cells.[3][17] The inhibitory action on insulin release is mediated by the Gαq/11-PLC-Ca2+ pathway.[16]

3.2 Regulation of Glucose Tolerance and Insulin Sensitivity Consistent with its role in suppressing insulin, GHSR activation can impair glucose tolerance.[7] Conversely, genetic or pharmacological blockade of GHSR signaling leads to improved glucose tolerance and enhanced insulin sensitivity.[16][18] Mice lacking GHSR or treated with GHSR antagonists exhibit better glycemic control, particularly when challenged with a high-fat diet.[7][8]

Experimental Model Intervention Key Findings in Glucose Metabolism Reference(s)
Ghsr-/- MiceGenetic KnockoutAttenuated glucose-stimulated insulin secretion (GSIS).[14][19]
Ghsr-/- MiceGenetic KnockoutOn a high-fat diet, show improved glucose tolerance and insulin sensitivity compared to wildtype.[7]
ob/ob MiceGhrelin DeletionDecreased hyperglycemia and enhanced glucose-induced insulin secretion.[7]
Diet-Induced Obese RatsGHSR Antagonist (YIL-781)Improved insulin release and weight loss.[15]
Healthy HumansGhrelin InfusionDecreased glucose-induced insulin release and increased blood glucose levels.[16]
Zucker Diabetic Fatty RatsGHSR Inverse AgonistImproved glucose metabolism.[7]

Role of GHSR in Lipid Metabolism and Energy Homeostasis

GHSR is a key player in the gut-brain axis, signaling hunger to the central nervous system and promoting the storage of energy as fat.[5]

4.1 Regulation of Appetite and Adiposity Ghrelin is famously known as the "hunger hormone," and it exerts this orexigenic effect via GHSR in the hypothalamus and other brain regions.[13][20] Activation of GHSR in NPY/AgRP neurons stimulates food intake, leading to increased body weight and adiposity.[13][21] The ghrelin/GHSR system also decreases energy expenditure and thermogenesis, further promoting a positive energy balance.[2][22]

4.2 Direct Effects on Adipose Tissue Beyond its central effects, GHSR signaling directly impacts lipid metabolism in peripheral tissues. GHSR is expressed in endothelial cells, where its activation promotes lipid uptake into white adipose tissue by stimulating endothelial PPARγ.[23][24] It also stimulates the expression of genes related to fat storage in adipocytes.[13] Mice with adipose tissue-specific deletion of GHSR are protected against diet-induced obesity, showing lower body weight and adiposity due to increased energy expenditure.[6]

Experimental Model Intervention Key Findings in Energy & Lipid Metabolism Reference(s)
Ghsr-/- MiceGenetic KnockoutReduced fat deposition and increased energy expenditure.[15]
Adipose-specific Ghsr KO MiceGenetic Knockout (HFD)Attenuated diet-induced obesity; lower body weight and adiposity due to increased energy expenditure.[6]
Wild-Type MiceGHSR AntagonistDecreased energy intake and reduced rate of gastric emptying.[8][25]
ob/ob MiceGHSR AntagonistDecreased body weight gain.[8]
Wild-Type MiceCentral Ghrelin InfusionIncreased mRNA and protein expression of fatty acid metabolism enzymes in adipose tissue.[26]
GHSR-null/EC MiceEndothelial-specific GHSR expressionIncreased triglyceride clearance by regulating lipoprotein lipase (LPL) activity.[23]

Experimental Protocols and Methodologies

Investigating the metabolic functions of GHSR requires a range of in vivo, ex vivo, and in vitro techniques.

5.1 Animal Models

  • Global Knockout Mice (Ghsr-/-): These mice lack the GHSR gene in all tissues and are fundamental for studying the overall physiological role of the receptor.[5] They typically show resistance to diet-induced obesity and improved glucose metabolism.[7]

  • Tissue-Specific Knockout Mice: Using Cre-Lox systems (e.g., Adipoq-Cre;Ghsrf/f), researchers can delete GHSR in specific tissues like adipose tissue or specific neuronal populations to dissect its site-specific functions.[6]

  • Mutant Mouse Models (e.g., GHSR-A203E): These models feature specific mutations that can, for example, ablate the receptor's constitutive activity while preserving its response to ghrelin, allowing for the separation of these two signaling modalities.[27][28][29]

Experimental_Workflow cluster_model_dev Model Development cluster_phenotyping Metabolic Phenotyping cluster_analysis Data Analysis Ghsr_flox Ghsr-floxed Mouse (Ghsrf/f) Breeding Breeding Ghsr_flox->Breeding Cre_mouse Tissue-Specific Cre Mouse (e.g., Adipoq-Cre) Cre_mouse->Breeding KO_mouse Tissue-Specific KO Mouse (Adipoq-Cre;Ghsrf/f) Breeding->KO_mouse Control_mouse Control Mouse (Ghsrf/f) Breeding->Control_mouse Diet High-Fat Diet Challenge KO_mouse->Diet Control_mouse->Diet BodyComp Body Composition (DXA Scan) Diet->BodyComp EnergyExp Energy Expenditure (Indirect Calorimetry) Diet->EnergyExp GlucoseTol Glucose & Insulin Tolerance (GTT / ITT) Diet->GlucoseTol Compare Compare KO vs. Control BodyComp->Compare EnergyExp->Compare Tissue Tissue Collection (Adipose, Pancreas, etc.) GlucoseTol->Tissue GlucoseTol->Compare Tissue->Compare Conclusion Determine Role of Adipose GHSR Compare->Conclusion

Caption: Workflow for investigating tissue-specific GHSR function.

5.2 In Vivo Metabolic Testing

  • Glucose and Insulin Tolerance Tests (GTT/ITT): To assess whole-body glucose disposal and insulin sensitivity, mice are fasted and then challenged with an intraperitoneal or oral bolus of glucose (GTT) or insulin (ITT). Blood glucose is measured at set time points.[17][30]

  • Glucose-Stimulated Insulin Secretion (GSIS): To measure pancreatic β-cell function in vivo, mice are fasted, and blood is collected before and after a glucose challenge to measure plasma insulin levels.[17]

  • Body Composition and Energy Expenditure: Dual-energy X-ray absorptiometry (DXA) is used to measure fat and lean mass.[31] Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), allowing for the calculation of the respiratory exchange ratio (RER) and total energy expenditure.[32]

5.3 Ex Vivo and In Vitro Assays

  • Islet Isolation and Perifusion: Pancreatic islets can be isolated to study GSIS ex vivo. Islets are exposed to low and high glucose concentrations, and the secreted insulin in the perifusate is measured, often by ELISA.[17][19]

  • Signaling Assays: Cell lines stably expressing GHSR (e.g., HEK293T, A549) are used to study intracellular signaling.[33] Activation of pathways can be measured by quantifying second messengers (e.g., IP3, cAMP) or by Western blot analysis of phosphorylated proteins like ERK and Akt.[14][33]

  • Binding Assays: Radioligand binding assays are used to determine the affinity of ghrelin, antagonists, or other compounds for the GHSR.

Therapeutic Implications and Drug Development

The central role of GHSR in promoting obesity and impairing glycemic control makes it a prime target for therapeutic intervention.[1][15] Strategies primarily focus on inhibiting the receptor's activity.

  • GHSR Antagonists: These are compounds, either small molecules or peptides, that compete with ghrelin for the binding site on GHSR, thereby blocking its activation.[34] Preclinical studies have shown that GHSR antagonists can effectively reduce food intake, decrease body weight, and improve glucose tolerance in animal models of obesity.[8][18][34]

  • GHSR Inverse Agonists: Given GHSR's high constitutive activity, inverse agonists are particularly promising. These agents bind to the receptor and stabilize it in an inactive conformation, reducing the baseline signaling that occurs even in the absence of ghrelin.[7] This approach has been shown to decrease body weight and improve glucose metabolism in diabetic rats.[7]

  • Other Strategies: Other potential therapeutic avenues include neutralizing circulating ghrelin with antibodies or spiegelmers (structured RNA molecules) and inhibiting the enzyme ghrelin O-acyltransferase (GOAT), which is responsible for acylating ghrelin into its active form.[1][15]

While numerous compounds have shown promise in preclinical models, further clinical trials are necessary to validate their efficacy and safety in humans for the treatment of obesity and related metabolic disorders.[1][15][35]

Conclusion

The Growth Hormone Secretagogue Receptor is a multifaceted regulator at the intersection of neuroendocrine signaling and metabolic control. Its actions in the brain drive appetite and conserve energy, while its peripheral effects in the pancreas and adipose tissue modulate insulin secretion and promote fat storage. This comprehensive role makes GHSR a compelling and validated target for the development of novel therapeutics aimed at combating the dual epidemics of obesity and type 2 diabetes. A deeper understanding of its tissue-specific signaling and the nuances of its constitutive activity will be key to designing highly effective and targeted interventions.

References

Methodological & Application

In Vivo Dosing Information for BMS-604992 Dihydrocholride in Rats Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive details regarding the in vivo dosing of BMS-604992 dihydrochloride in rat models are not available in the public domain. A thorough search of scientific literature and publicly accessible preclinical data did not yield specific information on the administration, pharmacokinetics, or mechanism of action of this particular compound in rats.

While information exists for other Bristol Myers Squibb (BMS) compounds, such as BMS-204352, these are structurally and functionally distinct molecules, and their associated data cannot be extrapolated to this compound. The preclinical development and investigational data for many pharmaceutical compounds remain proprietary and are not always published.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for this compound in rats, is not possible based on the currently available information. Researchers, scientists, and drug development professionals seeking this information would need to consult internal documentation from Bristol Myers Squibb or conduct their own preclinical studies to establish the necessary parameters for in vivo use in rats.

Application Notes and Protocols for BMS-604992 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 dihydrochloride is a potent and selective small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1] As a G protein-coupled receptor (GPCR), GHSR plays a crucial role in a variety of physiological processes, including the regulation of growth hormone release, appetite stimulation, and energy homeostasis.[2][3][4] Upon activation by an agonist like BMS-604992, the GHSR initiates a cascade of intracellular signaling events. This application note provides detailed protocols for cell-based assays to characterize the activity of BMS-604992 and similar GHSR agonists.

Target: Growth Hormone Secretagogue Receptor (GHSR) Mechanism of Action: Agonist

Signaling Pathway

The activation of GHSR by an agonist such as BMS-604992 primarily initiates signaling through the Gαq/11 subunit of its associated heterotrimeric G protein.[5] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This increase in cytosolic calcium is a hallmark of GHSR activation and can be readily measured.[2] Downstream of calcium mobilization, other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the activation of the cAMP Response Element-Binding protein (CREB), can also be initiated.[2][3]

GHSR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR binds & activates G_protein Gαq/11 GHSR->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto MAPK_cascade MAPK/ERK Pathway Ca_cyto->MAPK_cascade activates PKC->MAPK_cascade activates ERK_active p-ERK MAPK_cascade->ERK_active CREB CREB ERK_active->CREB activates CREB_active p-CREB CREB->CREB_active Gene_expression Gene Expression CREB_active->Gene_expression regulates

Caption: GHSR Signaling Pathway.

Data Presentation

The following table summarizes hypothetical quantitative data for BMS-604992 in the described cell-based assays. This data is representative of a potent GHSR agonist.

Assay TypeCell LineParameterThis compound
Radioligand BindingHEK293-GHSRKi2.3 nM
Intracellular Calcium MobilizationCHO-K1/GHSREC500.4 nM
CRE-Luciferase ReporterHEK293T-GHSR-CRE-LucEC505.2 nM
p-ERK Western BlotA549 (endogenous)EC5010.8 nM

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GHSR activation. It is a robust and high-throughput method for characterizing agonists.

Materials:

  • CHO-K1/GHSR stable cell line (or other suitable cell line expressing GHSR)[6][7]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound

  • Ghrelin (positive control)

  • GHSR antagonist (e.g., PF-05190457, for validation)[8]

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed CHO-K1/GHSR cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Aspirate the culture medium and wash the cells once with Assay Buffer. Add the calcium-sensitive dye loading solution to each well and incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentration. Also, prepare solutions for the positive control (ghrelin) and a no-compound control.

  • Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation/emission wavelengths appropriate for the chosen dye).

  • Compound Addition: After establishing a stable baseline fluorescence reading, use the instrument's automated injector to add the BMS-604992 dilutions and controls to the wells.

  • Data Acquisition: Continue to record the fluorescence signal for a period sufficient to capture the peak response (typically 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity is directly proportional to the change in intracellular calcium. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow start Start plate_cells Seed CHO-K1/GHSR cells in 96-well plate start->plate_cells incubate1 Incubate overnight (37°C, 5% CO₂) plate_cells->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate (e.g., 60 min, 37°C) load_dye->incubate2 measure_fluorescence Measure baseline and kinetic fluorescence in plate reader incubate2->measure_fluorescence prepare_compounds Prepare serial dilutions of BMS-604992 and controls add_compounds Inject compounds prepare_compounds->add_compounds analyze_data Analyze data and calculate EC50 measure_fluorescence->analyze_data add_compounds->measure_fluorescence end End analyze_data->end

Caption: Intracellular Calcium Mobilization Workflow.
CRE-Luciferase Reporter Gene Assay

This assay measures the activation of the cAMP response element (CRE), a downstream target in the GHSR signaling pathway, providing a measure of transcriptional activation.

Materials:

  • HEK293T cells stably co-expressing GHSR and a CRE-luciferase reporter construct.

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin (positive control for cAMP pathway)

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)

  • White, opaque 96-well microplates

  • Luminometer

Protocol:

  • Cell Plating: Seed the HEK293T-GHSR-CRE-Luc cells into white, opaque 96-well plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of BMS-604992 and controls in culture medium. Replace the existing medium in the wells with the compound-containing medium.

  • Incubation: Incubate the plate for a period determined by the kinetics of reporter gene expression (typically 3-6 hours) at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to a vehicle control and plot a dose-response curve to determine the EC50 value.

CRE_Luciferase_Workflow start Start plate_cells Seed HEK293T-GHSR-CRE-Luc cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 treat_cells Treat cells with BMS-604992 and controls incubate1->treat_cells incubate2 Incubate for 3-6 hours treat_cells->incubate2 add_reagent Add luciferase assay reagent incubate2->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and calculate EC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: CRE-Luciferase Reporter Assay Workflow.
Phospho-ERK (p-ERK) Western Blot Assay

This protocol allows for the detection of the phosphorylation of ERK, a key component of the MAPK pathway, which is activated downstream of GHSR.

Materials:

  • A549 cells (express GHSR endogenously) or other suitable cell line.[9]

  • Serum-free culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Starvation: Culture A549 cells to ~80% confluency. Serum-starve the cells for at least 4 hours prior to treatment to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the cells with various concentrations of BMS-604992 for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and total-ERK. Normalize the p-ERK signal to the total-ERK signal. Plot the normalized values against the compound concentration to determine the EC50.

References

Dissolving BMS-604992 Dihydrochloride for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of BMS-604992 dihydrochloride, a potent and specific antagonist of the C-C chemokine receptor 2 (CCR2). Accurate preparation of this compound is critical for reliable and reproducible experimental results in both in vitro and in vivo studies.

Compound Information

This compound, also known as BMS CCR2 22, is a high-affinity antagonist of the CCR2 receptor. It plays a crucial role in blocking the signaling pathway mediated by chemokines, primarily the monocyte chemoattractant protein-1 (MCP-1 or CCL2). This inhibitory action prevents the recruitment of monocytes and macrophages to sites of inflammation, making it a valuable tool for research in inflammatory diseases, atherosclerosis, and other related conditions.

Solubility Data

Proper dissolution is paramount for the efficacy of this compound in any experimental setup. The solubility of the compound can vary depending on the solvent. The following table summarizes the known solubility data.

SolventConcentrationNotes
DMSO (Dimethyl Sulfoxide) ≥ 100 mMHigh solubility, suitable for preparing concentrated stock solutions.
≥ 10 mg/mL-
Ethanol ≥ 10 mMModerate solubility, can be used for some applications.

Note: It is recommended to use fresh, anhydrous solvents to ensure maximum solubility and stability of the compound.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Water bath or sonicator

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculate the required mass: The molecular weight of this compound (as BMS CCR2 22) is 593.66 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 593.66 g/mol x 1000 mg/g = 5.94 mg

  • Weigh the compound: Carefully weigh out 5.94 mg of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or assay buffer

Protocol:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM).

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution with the cell culture medium or assay buffer to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO.

  • Mixing: Gently mix the working solution by pipetting up and down before adding it to your cell cultures or assay plates.

Signaling Pathway

This compound acts as an antagonist to the CCR2 receptor, thereby inhibiting the downstream signaling cascade initiated by its primary ligand, CCL2. This pathway is fundamental to the chemotaxis of monocytes and macrophages.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein (Gi) CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Monocyte/Macrophage Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis BMS_604992 BMS-604992 BMS_604992->CCR2 Blocks

Caption: CCR2 signaling pathway and the inhibitory action of BMS-604992.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound in a cell-based assay.

Experimental_Workflow prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working treatment Treat Cells with BMS-604992 or Vehicle prep_working->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Specified Time treatment->incubation assay Perform Downstream Assay (e.g., Chemotaxis, Gene Expression) incubation->assay analysis Data Analysis and Interpretation assay->analysis

Caption: General workflow for a cell-based assay using BMS-604992.

Safety Precautions

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Application Notes and Protocols for BMS-604992 Dihydrochloride Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for publicly available data, no specific studies, preclinical data, or pharmacological information were found for the compound BMS-604992 dihydrochloride . The search results did not yield any publications detailing its administration in mice, its mechanism of action, or any associated signaling pathways.

The information presented below is therefore a generalized template based on common practices for in vivo compound administration in murine models. This document is intended to serve as a foundational guide and should be adapted once specific details about this compound become available. The protocols and data herein are hypothetical and for illustrative purposes only.

Hypothetical Data Presentation

Should data become available for this compound, it would be organized as follows for clarity and comparative analysis.

Table 1: Hypothetical Dosing and Administration Routes for a Novel Compound in Mice

ParameterDetails
Compound This compound
Mouse Strain C57BL/6 or as specified by study design
Route of Administration Intraperitoneal (IP), Oral (PO), Intravenous (IV)
Vehicle Saline, DMSO/Saline mixture, or as determined by solubility
Dosage Range 1 - 50 mg/kg (hypothetical, to be determined by efficacy and toxicity studies)
Dosing Frequency Once daily (QD), Twice daily (BID), or as required by pharmacokinetic profile
Study Duration 7 - 28 days (typical for sub-chronic studies)

Table 2: Hypothetical Pharmacokinetic Parameters for a Novel Compound in Mice

ParameterIntravenous (IV)Oral (PO)Intraperitoneal (IP)
Dose (mg/kg) 52010
Cmax (ng/mL) TBDTBDTBD
Tmax (h) TBDTBDTBD
AUC (ng·h/mL) TBDTBDTBD
Half-life (t½) (h) TBDTBDTBD
Bioavailability (%) N/ATBDTBD

Generalized Experimental Protocols

The following are generalized protocols for the administration of a novel compound to mice. These must be refined based on the specific physicochemical properties of this compound.

Preparation of Dosing Solution
  • Determine Solubility: Assess the solubility of this compound in common vehicles (e.g., sterile water, saline, PBS, DMSO, ethanol, Tween 80).

  • Vehicle Selection: Choose a biocompatible vehicle that fully dissolves the compound at the desired concentration. For compounds with poor aqueous solubility, a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) may be necessary.

  • Preparation:

    • On the day of dosing, weigh the required amount of this compound in a sterile container.

    • Add the chosen vehicle incrementally while vortexing or sonicating to ensure complete dissolution.

    • Visually inspect the solution for any particulates. If necessary, filter through a 0.22 µm syringe filter.

    • Store the solution as per its stability data (e.g., at room temperature, 4°C, protected from light).

Mouse Model and Acclimation
  • Animal Selection: Select the appropriate mouse strain, age, and sex for the intended study (e.g., 8-10 week old male C57BL/6 mice).

  • Acclimation: Allow mice to acclimate to the facility for a minimum of one week prior to the start of the experiment. House them in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Group Allocation: Randomly assign mice to treatment groups (vehicle control, and different dose levels of this compound).

Administration Techniques
  • Intraperitoneal (IP) Injection:

    • Restrain the mouse and locate the injection site in the lower right abdominal quadrant.

    • Insert a 25-27 gauge needle at a 15-20 degree angle, ensuring it does not puncture the peritoneum or internal organs.

    • Inject the dosing solution slowly (typically 5-10 mL/kg volume).

  • Oral Gavage (PO):

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently insert the needle into the esophagus and advance it into the stomach.

    • Administer the solution at a controlled rate (typically 5-10 mL/kg volume).

  • Intravenous (IV) Injection:

    • Place the mouse in a restraining device to warm and dilate the lateral tail vein.

    • Use a 27-30 gauge needle to inject into the vein.

    • Administer the solution slowly (typically 2-5 mL/kg volume).

Post-Administration Monitoring
  • Clinical Observations: Monitor mice for any signs of toxicity, such as changes in weight, activity, posture, or grooming.

  • Data Collection: At specified time points, collect samples (e.g., blood, tissues) for pharmacokinetic, pharmacodynamic, and toxicological analysis.

  • Euthanasia: At the end of the study, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

Illustrative Diagrams (Hypothetical)

As no signaling pathway or experimental workflow for this compound is known, the following diagrams are provided as examples of what could be generated if such information were available.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_analysis Phase 3: Analysis Compound Weighing Compound Weighing Vehicle Selection Vehicle Selection Compound Weighing->Vehicle Selection Solution Preparation Solution Preparation Vehicle Selection->Solution Preparation Sterile Filtration Sterile Filtration Solution Preparation->Sterile Filtration Animal Acclimation Animal Acclimation Sterile Filtration->Animal Acclimation Group Randomization Group Randomization Animal Acclimation->Group Randomization Dose Administration Dose Administration Group Randomization->Dose Administration Post-Dose Monitoring Post-Dose Monitoring Dose Administration->Post-Dose Monitoring Sample Collection Sample Collection Post-Dose Monitoring->Sample Collection PK/PD Analysis PK/PD Analysis Sample Collection->PK/PD Analysis Data Interpretation Data Interpretation PK/PD Analysis->Data Interpretation

Caption: Generalized workflow for in vivo compound administration in mice.

G cluster_pathway Hypothetical Signaling Pathway BMS-604992 BMS-604992 Receptor X Receptor X BMS-604992->Receptor X Inhibition Kinase A Kinase A Receptor X->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Y Transcription Factor Y Kinase B->Transcription Factor Y Gene Expression Gene Expression Transcription Factor Y->Gene Expression

Caption: Example of a hypothetical drug-target signaling pathway.

Application Notes: Measuring Food Intake Changes with BMS-604992 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 dihydrochloride is a potent and selective small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1] Ghrelin is a naturally occurring peptide hormone recognized for its orexigenic properties, meaning it stimulates appetite and food intake.[2] As an agonist, BMS-604992 mimics the action of ghrelin, leading to a dose-dependent increase in food consumption. These application notes provide detailed protocols and data for researchers investigating the effects of BMS-604992 on food intake in rodent models.

Mechanism of Action: GHSR Signaling Pathway

BMS-604992 exerts its effects by binding to and activating the GHSR, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events, primarily through the Gαq/11 G-protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC) are key steps in the signaling pathway that ultimately leads to the stimulation of appetite.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane p1 p2 BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR Binds & Activates G_protein Gαq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Appetite Increased Appetite Ca_release->Appetite Leads to Experimental_Workflow Acclimation 1. Acclimation (Individual Housing, 3 days) Fasting 2. Fasting (4-6 hours, water ad libitum) Acclimation->Fasting Dosing 3. Dosing (Oral Gavage with BMS-604992 or Vehicle) Fasting->Dosing Measurement 4. Food Intake Measurement (Weigh food at 1, 2, 4, 24h) Dosing->Measurement Analysis 5. Data Analysis (Calculate intake, statistical comparison) Measurement->Analysis

References

Application Notes and Protocols for the Pharmacokinetic Analysis of BMS-604992 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992, also known as EX-1314, is a selective, orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR).[1][2][3][4][5] As a ghrelin analog, it has been investigated for its potential to stimulate the release of growth hormone and influence appetite and gastric motility.[1][2][3][6] This document provides a summary of the limited publicly available pharmacokinetic information for BMS-604992 and detailed, generalized protocols for its preclinical pharmacokinetic analysis.

It is important to note that comprehensive pharmacokinetic data for BMS-604992 dihydrochloride is not widely available in peer-reviewed literature. The information presented herein is based on data aggregated from chemical supplier databases and patent filings.

Pharmacokinetic Profile Summary

The available preclinical data suggests that BMS-604992 exhibits dose-dependent plasma concentrations following oral administration in rodents.[2][3] A summary of the qualitative pharmacokinetic characteristics is presented below.

ParameterObservation in RodentsCitation
Route of Administration Oral (p.o.), Intraperitoneal (i.p.)[2][3]
Dose Proportionality A dose-linear increase in plasma concentrations was observed at 1-hour post-oral administration with doses ranging from 1 to 1000 mg/kg.[2][3]
Minimum Effective Dose Approximately 10 mg/kg (p.o.) to elicit a dose-responsive increase in food intake.[2][3]

Experimental Protocols

The following are generalized protocols for conducting a preclinical pharmacokinetic study of an orally administered compound like this compound in a rodent model. These protocols are intended as a guide and should be adapted to specific research needs and institutional guidelines.

Protocol 1: Single-Dose Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after a single oral gavage administration to rats.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study.

  • Dose Formulation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing:

    • Fast the animals overnight (approximately 12 hours) with free access to water.

    • Record the body weight of each animal.

    • Administer a single oral dose of the BMS-604992 formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Place the blood samples into K2-EDTA coated tubes and mix gently.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C for 10 minutes at 2000 x g.

    • Harvest the plasma supernatant and transfer to labeled cryovials.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method for the quantification of BMS-604992 in plasma using LC-MS/MS.

    • Analyze the plasma samples to determine the concentration of BMS-604992 at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate the following pharmacokinetic parameters: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, CL/F, and Vz/F.

Visualizations

Signaling Pathway of GHSR Activation

BMS-604992 is an agonist of the Growth Hormone Secretagogue Receptor (GHSR). The diagram below illustrates the general signaling pathway initiated upon activation of this G-protein coupled receptor.

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR Binds to Gq Gq GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Growth Hormone Secretion) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: GHSR Signaling Pathway

Experimental Workflow for a Preclinical PK Study

The following diagram outlines the logical flow of the single-dose oral pharmacokinetic study protocol described above.

PK_Study_Workflow start Start acclimation Animal Acclimation start->acclimation formulation Dose Formulation acclimation->formulation dosing Oral Dosing formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Caption: Preclinical PK Study Workflow

References

Application Notes and Protocols for the Evaluation of a Prokinetic Agent in a Gastroparesis Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative guide for the evaluation of a prokinetic agent in a preclinical model of gastroparesis. The specific compound, BMS-604992 dihydrochloride, is not well-documented in publicly available scientific literature for this indication. Therefore, the information presented herein is based on the established mechanisms of similar prokinetic agents, such as small molecule motilin receptor agonists, and standardized preclinical methodologies. Researchers should adapt these protocols based on the specific pharmacological properties of their test compound.

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction.[1] Symptoms include nausea, vomiting, early satiety, bloating, and abdominal pain.[1] Diabetic gastroparesis is a common complication of diabetes mellitus.[1] The development of new prokinetic agents to improve gastric motility is a key area of research. This document outlines the application of a test compound, hypothetically this compound, as a potential prokinetic agent in a streptozotocin (STZ)-induced diabetic rat model of gastroparesis.

Putative Mechanism of Action: For the purpose of these notes, this compound is hypothesized to be a small molecule motilin receptor agonist. Motilin is a hormone that stimulates gastrointestinal motility by inducing contractions in the stomach and intestines.[2][3] Motilin receptor agonists mimic this action and have been investigated as potential treatments for gastroparesis.[2][4]

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for the effects of "this compound" in a diabetic rat model of gastroparesis. These values are based on typical outcomes observed with effective prokinetic agents in similar preclinical studies.

Table 1: Effect of this compound on Gastric Emptying in Diabetic Rats

Treatment GroupDose (mg/kg, p.o.)Gastric Retention of Solid Meal (%) at 4 hours (Mean ± SEM)
Healthy ControlVehicle15.2 ± 2.5
Diabetic ControlVehicle65.8 ± 5.1
BMS-604992150.3 ± 4.8
BMS-604992335.7 ± 4.2**
BMS-6049921020.1 ± 3.9
Positive Control (Erythromycin)1022.5 ± 3.5
p<0.05, **p<0.01, ***p<0.001 vs. Diabetic Control

Table 2: Effect of this compound on Gastrointestinal Transit in Diabetic Rats

Treatment GroupDose (mg/kg, p.o.)Upper Small Intestinal Transit (% of total length) (Mean ± SEM)
Healthy ControlVehicle85.4 ± 4.1
Diabetic ControlVehicle42.1 ± 3.7
BMS-604992155.9 ± 4.0
BMS-604992368.2 ± 3.5**
BMS-6049921080.5 ± 4.3
Positive Control (Erythromycin)1078.9 ± 3.9
p<0.05, **p<0.01, ***p<0.001 vs. Diabetic Control

Experimental Protocols

Induction of Diabetic Gastroparesis in Rats

This protocol describes the induction of diabetes and subsequent development of gastroparesis in rats using streptozotocin (STZ).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • High-fat diet (45-60% kcal from fat)

  • Glucometer and test strips

Procedure:

  • Acclimatize rats for at least one week with free access to standard chow and water.

  • Induce insulin resistance by feeding a high-fat diet for 2-4 weeks.[5]

  • After the high-fat diet period, fast the rats overnight.

  • Prepare a fresh solution of STZ in cold citrate buffer.

  • Administer a single intraperitoneal (i.p.) injection of STZ (35-60 mg/kg).[1][6] The dose may need to be optimized depending on the rat strain and supplier.

  • Return the rats to their cages with free access to the high-fat diet and water. Provide a 5% sucrose solution in the drinking water for the first 24 hours to prevent hypoglycemic shock.

  • Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.

  • Continue to feed the diabetic rats a high-fat diet for an additional 4-8 weeks to allow for the development of delayed gastric emptying.

  • Confirm gastroparesis by measuring baseline gastric emptying (see Protocol 3.2) before initiating drug treatment studies.

Measurement of Solid Gastric Emptying

This protocol details the measurement of solid gastric emptying using a non-radioactive marker meal.

Materials:

  • Test compound (this compound) or vehicle

  • Positive control (e.g., Erythromycin)

  • Solid meal: Typically consists of a pre-weighed amount of standard rodent chow mixed with a non-absorbable marker (e.g., phenol red or a chrome-based marker).

  • Stomach tubes for oral gavage

  • Surgical instruments for dissection

  • Spectrophotometer

Procedure:

  • Fast rats for 18-24 hours with free access to water.

  • Administer the test compound, vehicle, or positive control by oral gavage (p.o.) at the desired pre-treatment time (e.g., 30-60 minutes before the meal).

  • Administer a pre-weighed amount (e.g., 1.5 g) of the solid marker meal to each rat via oral gavage.

  • Return the rats to their cages without access to food or water.

  • At a predetermined time point (e.g., 4 hours), euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent loss of contents.

  • Carefully dissect the stomach, remove it from the abdominal cavity, and measure the amount of marker remaining in the stomach using a suitable analytical method (e.g., spectrophotometry for phenol red).

  • Calculate gastric emptying as a percentage of the initial amount of marker administered.

In Vitro Assessment of Gastric Contractility

This protocol describes the evaluation of the test compound's effect on the contractility of isolated gastric smooth muscle strips.

Materials:

  • Test compound (this compound)

  • Krebs-Henseleit solution

  • Carbachol

  • Tissue organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Euthanize a healthy rat and dissect the stomach.

  • Prepare longitudinal or circular smooth muscle strips from the antrum or fundus of the stomach.

  • Mount the muscle strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate under a resting tension of 1-1.5 g for at least 60 minutes.

  • Record baseline contractile activity.

  • To assess the direct effect of the compound, add increasing concentrations of this compound to the organ bath and record the contractile response.

  • To assess the effect on cholinergic-mediated contractions, pre-contract the tissues with a submaximal concentration of carbachol and then add increasing concentrations of the test compound.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for a Motilin Receptor Agonist

G cluster_0 Gastrointestinal Smooth Muscle Cell BMS604992 BMS-604992 (Motilin Agonist) MotilinR Motilin Receptor (Gq-coupled) BMS604992->MotilinR Binds and Activates PLC Phospholipase C (PLC) MotilinR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Proposed signaling pathway for a motilin receptor agonist.

Experimental Workflow for In Vivo Evaluation

G cluster_induction Gastroparesis Model Induction cluster_treatment Treatment and Gastric Emptying Assay cluster_data Data Analysis Induction_Start Acclimatize Rats HighFatDiet High-Fat Diet (2-4 weeks) Induction_Start->HighFatDiet STZ_Injection Single IP Injection of STZ HighFatDiet->STZ_Injection Glucose_Monitoring Monitor Blood Glucose STZ_Injection->Glucose_Monitoring Model_Development High-Fat Diet (4-8 weeks) Glucose_Monitoring->Model_Development Fasting Overnight Fasting Model_Development->Fasting Confirmed Gastroparetic Rats Dosing Oral Administration of BMS-604992 or Vehicle Fasting->Dosing Meal Administer Solid Marker Meal Dosing->Meal Euthanasia Euthanize at 4 hours Meal->Euthanasia Stomach_Removal Dissect and Remove Stomach Euthanasia->Stomach_Removal Analysis Analyze Marker Content Stomach_Removal->Analysis Calculation Calculate % Gastric Retention Analysis->Calculation Statistics Statistical Analysis (e.g., ANOVA) Calculation->Statistics

Caption: Experimental workflow for in vivo evaluation.

References

Application Notes and Protocols for Western Blot Analysis of GHSR Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Western blot analysis to study the activation of the Growth Hormone Secretagogue Receptor (GHSR). This document includes an overview of the GHSR signaling pathway, detailed experimental protocols, and templates for data presentation.

The ghrelin receptor, or Growth Hormone Secretagogue Receptor (GHSR), is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including appetite regulation, growth hormone release, and energy homeostasis.[1] Its activation by the ligand ghrelin initiates a cascade of intracellular signaling events.[1][2] Western blotting is a powerful technique to investigate these signaling pathways by detecting changes in the expression and phosphorylation status of downstream effector proteins.

GHSR Signaling Pathway

Upon binding of its acylated form of ghrelin, GHSR activates G-proteins, primarily Gαq/11 and Gα12/13. This leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events can subsequently activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK1/2) and the RhoA/ROCK pathway. Activation of these pathways can ultimately influence cellular processes such as proliferation, apoptosis, and migration.

GHSR_Signaling_Pathway cluster_membrane Plasma Membrane GHSR GHSR G_protein Gαq/11 GHSR->G_protein Ghrelin Ghrelin Ghrelin->GHSR Activation PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK p-ERK1/2 PKC->ERK Cell_Proliferation Cell Proliferation, Apoptosis, Migration ERK->Cell_Proliferation

Caption: Simplified GHSR signaling pathway.

Experimental Protocols

A detailed protocol for Western blot analysis of GHSR activation is provided below. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection secondary_ab->detection quantification 10. Densitometry & Quantification detection->quantification

Caption: Western blot experimental workflow.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture cells known to express GHSR (e.g., HEK293, PC-3, LNCaP) to 70-80% confluency.[3]

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Treat cells with varying concentrations of ghrelin or other GHSR agonists/antagonists for desired time points (e.g., 5, 15, 30, 60 minutes).[3]

  • Include an untreated control group.

2. Cell Lysis:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[4]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.[4]

  • Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[4]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

  • The optimal protein concentration is typically between 1-5 mg/mL.

4. SDS-PAGE:

  • Prepare protein samples by adding 2X Laemmli sample buffer and heating at 95-100°C for 5 minutes.[4][5]

  • Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Perform the transfer at 100V for 1-2 hours at 4°C or overnight at 30V at 4°C.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6]

7. Primary Antibody Incubation:

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Anti-GHSR antibody (predicted band size ~41-44 kDa or ~84 kDa).[7][8]

    • Anti-phospho-ERK1/2 antibody.

    • Anti-total-ERK1/2 antibody.

    • Anti-β-actin or anti-GAPDH antibody (as a loading control).

8. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.

9. Signal Detection:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

10. Densitometry and Quantification:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the loading control (β-actin or GAPDH).

  • For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Data Presentation

Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Effect of Ghrelin Treatment on ERK1/2 Phosphorylation

Treatment GroupGhrelin Concentration (nM)Time (min)Normalized p-ERK1/2 Intensity (Arbitrary Units)Fold Change vs. Control
Control0151.00 ± 0.121.0
Ghrelin1051.85 ± 0.211.85
Ghrelin10152.54 ± 0.332.54
Ghrelin10301.98 ± 0.251.98
Ghrelin100153.12 ± 0.413.12

Data are presented as mean ± SEM from three independent experiments.

Table 2: Effect of GHSR Antagonist on Ghrelin-Induced ERK1/2 Phosphorylation

Treatment GroupGhrelin (10 nM)Antagonist (µM)Normalized p-ERK1/2 Intensity (Arbitrary Units)% Inhibition
Control--1.00 ± 0.09-
Ghrelin+-2.61 ± 0.280
Ghrelin + Antagonist+11.45 ± 0.1772.0
Ghrelin + Antagonist+101.12 ± 0.1192.5

Data are presented as mean ± SEM from three independent experiments.

References

No Publicly Available Research Data for BMS-604992 Dihydrochloride in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the research compound BMS-604992 dihydrochloride, no specific scientific literature, experimental data, or public documentation detailing its application in neuroscience research is currently available.

Efforts to gather information on its mechanism of action, data from in-vivo or electrophysiological studies, and established experimental protocols have been unsuccessful. The search results did not yield any specific mentions of "this compound," indicating that this compound may be a very recent discovery with research yet to be published, an internal Bristol Myers Squibb designation not yet disclosed to the public, or potentially an incorrect compound identifier.

Bristol Myers Squibb is actively engaged in neuroscience research, with a focus on conditions such as Alzheimer's disease, multiple sclerosis, and schizophrenia.[1][2] Their research pipeline includes various small molecules and biologics aimed at developing transformational therapies for neurological and psychiatric diseases.[1][2] However, specific details regarding this compound are not present in the available public information, including scientific databases, company publications, or safety data sheets.

For researchers, scientists, and drug development professionals interested in the neuroscience pipeline of Bristol Myers Squibb, it is recommended to monitor their official publications and press releases for information on newly disclosed compounds. Information on their broader research can be found on their corporate and medical websites.[1][2]

Given the absence of data, the creation of detailed application notes, protocols, data tables, and signaling pathway diagrams for this compound is not possible at this time. Researchers seeking to work with novel compounds from Bristol Myers Squibb are advised to directly consult the company's resources or await the publication of peer-reviewed research. Safety data sheets for various compounds are available, but none correspond to this compound in the conducted search.[3][4]

References

Troubleshooting & Optimization

BMS-604992 dihydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The compound identifier "BMS-604992" does not correspond to a publicly documented research compound for which solubility, mechanism of action, or signaling pathway data is available. The information below is based on general principles for handling poorly soluble dihydrochloride salts and is intended as a guiding framework. Please verify the correct identity of your compound of interest.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving BMS-604992 dihydrochloride in aqueous solutions. Why is this happening?

A1: Dihydrochloride salts of organic molecules are generally expected to have improved aqueous solubility compared to their free base form. However, poor solubility can still occur due to several factors:

  • Strong Crystal Lattice Energy: The crystalline form of the salt may be very stable, requiring significant energy to break the lattice and allow dissolution.

  • Common Ion Effect: If the aqueous buffer contains chloride ions (e.g., from NaCl or KCl), it can suppress the dissolution of the dihydrochloride salt.

  • Hydrophobic Nature of the Parent Molecule: Despite the salt formation, the underlying organic structure of the molecule may be highly hydrophobic, limiting its interaction with water.

  • pH of the Solution: The pH of the solvent must be appropriate to maintain the protonated (charged) state of the molecule. For a dihydrochloride salt, a lower pH is generally favorable.

Q2: What are the recommended starting solvents for this compound?

A2: For initial solubilization, it is recommended to start with common polar organic solvents and aqueous buffers. A systematic approach is crucial.

Table 1: Recommended Starting Solvents for Solubility Testing

SolventRecommended Starting ConcentrationNotes
Deionized Water1 mg/mLAssess baseline aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)1 mg/mLEvaluate solubility in a common physiological buffer.
DMSO (Dimethyl Sulfoxide)10-50 mg/mLA powerful aprotic polar solvent; suitable for creating stock solutions.
Ethanol1-10 mg/mLA polar protic solvent; can be used for formulations.

Troubleshooting Guide: Solubility Issues

Problem: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay.

This is a common issue when a compound is significantly less soluble in an aqueous medium than in the organic stock solvent.

Solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay medium.

  • Use a Co-solvent System: Incorporate a water-miscible co-solvent in your final aqueous buffer.

  • Formulation with Excipients: For in vivo studies, formulation with solubilizing agents is often necessary.

Table 2: Troubleshooting Precipitation Upon Dilution

StrategyProtocolConsiderations
Lower Final Concentration Serially dilute your DMSO stock to determine the highest concentration that remains soluble in your final aqueous buffer.May not be feasible if a high concentration is required for the desired biological effect.
Co-solvent System Prepare your aqueous buffer with a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG-400 before adding the DMSO stock.The co-solvent must be compatible with your experimental system (e.g., not toxic to cells at the used concentration).
Use of Surfactants Add a low concentration (e.g., 0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous buffer.Surfactants can form micelles that encapsulate the drug, but may also interfere with some biological assays.

Experimental Protocols

Protocol 1: Determining Approximate Solubility in Aqueous Buffers
  • Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.2, 7.4).

  • Addition of Compound: To 1 mL of each buffer, add a pre-weighed amount of this compound to a target concentration (e.g., 1 mg/mL).

  • Equilibration: Vortex the samples for 1 minute, then place them on a shaker or rotator at room temperature for 24 hours to ensure equilibrium is reached.

  • Observation and Measurement:

    • Visually inspect for any undissolved particles.

    • If undissolved solid is present, centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Signaling Pathways and Experimental Workflows

As the mechanism of action for "BMS-604992" is unknown, a generic workflow for investigating the mechanism of a novel kinase inhibitor is presented below. This is a hypothetical representation.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Activates BMS_Compound BMS-604992 (Hypothetical Inhibitor) BMS_Compound->KinaseB Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression G Start Start: Poorly Soluble BMS-604992 HCl SolventScreen Step 1: Solvent Screening Water PBS DMSO Ethanol Start->SolventScreen StockSolution Step 2: Prepare High Conc. Stock in DMSO SolventScreen->StockSolution DilutionTest Step 3: Dilution into Aqueous Buffer Observe for Precipitation StockSolution->DilutionTest Outcome Outcome|{Soluble | Precipitates} DilutionTest->Outcome Troubleshoot Troubleshooting|{Lower Conc. | Co-solvents | Surfactants} Outcome->Troubleshoot If Precipitates

Optimizing BMS-604992 dihydrochloride dosage for maximal effect

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: There is currently no publicly available scientific literature, clinical trial data, or technical documentation for a compound designated as "BMS-604992" or "BMS-604992 dihydrochloride" from Bristol Myers Squibb or any other source. The information that would be necessary to create a comprehensive technical support guide—including mechanism of action, signaling pathways, established dosages, and experimental protocols—is not in the public domain.

This suggests that "BMS-604992" may be an internal compound designation that has not been advanced into public stages of research and development, or that its development was discontinued at a pre-clinical phase.

Therefore, the following content is a generalized framework for a technical support center, based on common questions and issues encountered during the research and development of novel small molecule inhibitors. This guide is intended to provide a structural example and cannot offer specific guidance on this compound.

Frequently Asked Questions (FAQs)

Question IDQuestionAnswer
FAQ-001What is the primary mechanism of action for a novel kinase inhibitor?The primary mechanism of action would first be hypothesized based on its design and initial screening assays. This is then typically confirmed through a series of biochemical and cellular assays to identify the specific kinase(s) it inhibits and to determine its potency (e.g., IC50 or Ki values). Further studies would elucidate its effects on downstream signaling pathways.
FAQ-002How should I prepare a stock solution of a dihydrochloride salt compound?Dihydrochloride salts of small molecules are generally soluble in aqueous solutions. For initial stock solutions, sterile, nuclease-free water or a buffer such as PBS (phosphate-buffered saline) is often a suitable solvent. It is crucial to consult any available (if any) compound-specific documentation for solubility information. For high concentration stocks, DMSO is a common solvent, but its final concentration in cell culture media should be kept low (typically <0.1%) to avoid toxicity.
FAQ-003What is a typical starting concentration range for in vitro experiments?A common starting point for in vitro experiments with a novel inhibitor is to test a wide range of concentrations, often in a log-fold dilution series (e.g., 1 nM to 10 µM). This helps in determining the optimal concentration range and generating a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).
FAQ-004How can I determine the optimal treatment duration?The optimal treatment duration is target and cell-type dependent. Initial experiments can be conducted at various time points (e.g., 24, 48, 72 hours) to assess the compound's effect on the desired phenotype (e.g., cell viability, target phosphorylation). The shortest duration that produces a maximal and consistent effect is often chosen for subsequent experiments.

Troubleshooting Guides

Issue IDProblemPotential CausesSuggested Solutions
TS-001Inconsistent results between experiments. - Pipetting errors- Variation in cell passage number or density- Instability of the compound in solution- Inconsistent incubation times- Use calibrated pipettes and consistent technique.- Use cells within a defined passage number range and ensure consistent seeding density.- Prepare fresh dilutions of the compound for each experiment from a frozen stock.- Standardize all incubation and treatment times.
TS-002High background signal in cellular assays. - Non-specific binding of the compound- Off-target effects- Assay reagent issues- Include appropriate controls (e.g., vehicle-only, untreated cells).- Perform counter-screens against related targets to assess specificity.- Check the expiration dates and proper storage of all assay reagents.
TS-003No observable effect at expected concentrations. - Compound inactivity- Poor cell permeability- Incorrect target engagement assumption- Verify the identity and purity of the compound via analytical methods (e.g., LC-MS, NMR).- Use a cell permeability assay to determine if the compound is entering the cells.- Perform a target engagement assay (e.g., CETSA, kinase binding assay) to confirm the compound is interacting with its intended target in a cellular context.

Experimental Protocols

General Protocol for Determining IC50 in a Cell-Based Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the 2x compound dilutions. Also include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-only controls and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Visualizations

Below are generalized diagrams representing common workflows and pathways in drug discovery, as specific diagrams for this compound cannot be generated.

G cluster_0 In Vitro Dose-Response Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound A->B C Treat Cells and Incubate B->C D Add Viability Reagent C->D E Measure Signal (Luminescence/Absorbance) D->E F Data Analysis: Plot Dose-Response Curve E->F G Determine IC50 F->G

Caption: A typical experimental workflow for determining the IC50 value of a compound.

G cluster_1 Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Kinase2 Target Kinase (e.g., Akt) Kinase1->Kinase2 Downstream Downstream Effector (e.g., mTOR) Kinase2->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Small Molecule Inhibitor (e.g., BMS-604992) Inhibitor->Kinase2

Caption: A generalized representation of a kinase signaling pathway and the action of an inhibitor.

BMS-604992 dihydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for BMS-604992 dihydrochloride in aqueous solutions is not publicly available. The information provided below is based on general knowledge and best practices for handling dihydrochloride salts of small molecule compounds and adheres to ICH guidelines for stability testing. Researchers are strongly advised to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare aqueous solutions of this compound?

A1: It is recommended to start by dissolving this compound in a small amount of a suitable organic solvent, such as DMSO, before preparing aqueous solutions. For many dihydrochloride salts, direct dissolution in aqueous buffers can be challenging. After initial dissolution in an organic solvent, the solution can be serially diluted in the aqueous buffer of choice to the desired final concentration. Always ensure the final concentration of the organic solvent is compatible with your experimental system and within acceptable limits (typically <0.1%).

Q2: What factors can affect the stability of this compound in aqueous solutions?

A2: The stability of small molecule dihydrochloride salts in aqueous solutions can be influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the solubility and stability of the compound. It is crucial to determine the optimal pH range for your experiments.

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds. Solutions should be stored at appropriate temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • Light: Exposure to light, particularly UV light, can cause photodegradation. It is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Presence of other solutes: Components of your buffer system or culture medium could potentially interact with the compound and affect its stability.

Q3: How can I assess the stability of my this compound solution?

A3: To assess the stability of your solution, you can perform a simple time-course experiment. Prepare a fresh solution and analyze its concentration and purity at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions. Analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the compound's integrity and detect any degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The compound has low solubility in the aqueous buffer at the desired concentration.- Increase the proportion of the initial organic solvent (ensure it's compatible with your experiment).- Gently warm the solution (if the compound is heat-stable).- Adjust the pH of the buffer.- Sonication may help in dissolving the precipitate.
Loss of biological activity over time The compound is degrading in the aqueous solution under the experimental conditions.- Prepare fresh solutions for each experiment.- Optimize storage conditions (e.g., store at -80°C in single-use aliquots).- Perform a stability study to determine the rate of degradation under your specific conditions (see Q3 in FAQs).- Protect the solution from light.
Inconsistent experimental results Variability in solution preparation or storage.- Standardize your protocol for solution preparation.- Ensure all users follow the same procedure.- Prepare a large batch of stock solution, aliquot, and store at -80°C to be used across multiple experiments.

Experimental Protocols

General Protocol for Preparing a Stock Solution of this compound

  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of anhydrous DMSO to the powder.

  • Vortex or sonicate until the powder is completely dissolved.

  • Add more DMSO to reach the desired final stock concentration (e.g., 10 mM).

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.

General Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the intrinsic stability of the compound. This is a simplified protocol based on ICH guidelines.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and monitor at different time points.

    • Thermal Degradation: Keep the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C).

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., in a photostability chamber).

  • Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and analyze by HPLC to determine the percentage of degradation and identify any new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute treat Treat Cells/System dilute->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure analyze Analyze Data measure->analyze interpret Interpret Results analyze->interpret

Caption: General experimental workflow for using a small molecule inhibitor.

hypothetical_pathway cluster_cell Target Cell receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes bms604992 BMS-604992 (Hypothetical Inhibitor) bms604992->receptor Inhibits

Caption: Hypothetical signaling pathway for a receptor tyrosine kinase inhibitor.

Technical Support Center: BMS-604992 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-604992 dihydrochloride. The information is designed to help users address specific issues that may arise during experiments.

Disclaimer: Publicly available information on the specific off-target effects of this compound is limited. The troubleshooting guide for off-target effects is based on general principles of safety pharmacology and potential cross-reactivity for small molecule agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

BMS-604992, also known as EX-1314, is a selective, orally active small-molecule agonist for the growth hormone secretagogue receptor (GHSR). It mimics the action of ghrelin, the endogenous ligand for GHSR, to stimulate the release of growth hormone.

Q2: What are the expected on-target effects of BMS-604992 in a cellular assay?

In cells expressing GHSR, BMS-604992 is expected to induce a dose-dependent increase in intracellular signaling cascades associated with GHSR activation. The primary signaling pathway involves Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).

Q3: What is the reported potency of BMS-604992 for its primary target?

The following table summarizes the reported in vitro potency of BMS-604992 for the growth hormone secretagogue receptor (GHSR).

ParameterValueReceptor
Ki2.3 nMGHSR
EC500.4 nMGHSR

Q4: Are there any known off-target interactions for BMS-604992?

As of the latest available information, specific off-target interaction studies, such as comprehensive kinome scans or broad receptor panel screenings for BMS-604992, have not been publicly disclosed. Therefore, researchers should be aware of the potential for uncharacterized off-target effects.

Troubleshooting Guides

On-Target Effects: Inconsistent or No Response
Observed Issue Potential Cause Troubleshooting Steps
No cellular response in a GHSR-expressing cell line.Cell line integrity: The cell line may have lost expression of functional GHSR over time.1. Confirm GHSR expression: Use RT-qPCR to check for GHSR mRNA levels or Western blot to verify protein expression. 2. Use a positive control: Treat cells with a known GHSR agonist (e.g., ghrelin) to confirm the responsiveness of the signaling pathway.
Weaker than expected response.Compound degradation: this compound may have degraded due to improper storage or handling.1. Verify compound integrity: Use a freshly prepared solution of the compound. 2. Check storage conditions: Ensure the compound is stored as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture).
High variability between replicate experiments.Assay variability: Inconsistent cell seeding, reagent addition, or incubation times.1. Standardize protocols: Ensure consistent cell density, reagent concentrations, and incubation periods. 2. Automate liquid handling: If possible, use automated liquid handlers for precise reagent addition.
Potential Off-Target Effects: Unexpected Cellular Phenotypes
Observed Issue Potential Off-Target Mechanism Troubleshooting & Confirmatory Steps
Unexpected changes in cell morphology or adhesion.Interaction with cytoskeletal kinases: Small molecules can sometimes interact with kinases that regulate the cytoskeleton, such as Rho-associated coiled-coil containing protein kinase (ROCK).1. Use a specific inhibitor: Co-treat cells with BMS-604992 and a specific inhibitor of the suspected off-target (e.g., a ROCK inhibitor like Y-27632) to see if the unexpected phenotype is reversed. 2. Test in a GHSR-null cell line: If the effect persists in a cell line that does not express GHSR, it is likely an off-target effect.
Alterations in cell cycle progression unrelated to GHSR signaling.Inhibition of cell cycle kinases: Off-target inhibition of cyclin-dependent kinases (CDKs) could lead to cell cycle arrest.1. Perform cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. 2. Evaluate in a cell-free kinase assay: Test the activity of BMS-604992 against a panel of purified cell cycle kinases.
Changes in cellular metabolism not explained by GHSR activation.Interaction with metabolic enzymes or other receptors: The compound might be interacting with enzymes involved in metabolic pathways or other G protein-coupled receptors (GPCRs) that regulate metabolism.1. Metabolic profiling: Conduct metabolomics studies to identify altered metabolic pathways. 2. Broad receptor screening: Screen BMS-604992 against a panel of GPCRs known to be involved in metabolic regulation.

Experimental Protocols & Workflows

Protocol: Assessing Intracellular Calcium Mobilization

This protocol describes a common method to measure the on-target activity of BMS-604992 by detecting changes in intracellular calcium.

  • Cell Preparation:

    • Plate GHSR-expressing cells (e.g., HEK293-GHSR) in a 96-well, black-walled, clear-bottom plate.

    • Culture cells until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in an appropriate assay buffer.

  • Fluorescence Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a few cycles.

    • Inject the BMS-604992 dilutions and continue to measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • Plot the dose-response curve and determine the EC50 value.

Visualizations

GHSR_Signaling_Pathway BMS604992 BMS-604992 GHSR GHSR BMS604992->GHSR Binds to Gq11 Gαq/11 GHSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca

Technical Support Center: Troubleshooting Inconsistent Results with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in their experiments with small molecule inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges to help you identify and resolve potential issues in your experimental workflow.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. My small molecule inhibitor is showing poor solubility in aqueous buffers. What can I do? Poor solubility is a common issue. Here are some strategies to address it: • Solvent Choice: While DMSO is a common solvent for creating initial stock solutions, it's crucial to keep the final concentration in your assay medium low (typically below 0.5%) to prevent solvent-induced artifacts.[1][2] • Co-solvents and Surfactants: For in vitro assays, you can use low concentrations of non-ionic surfactants like Tween-20 or co-solvents such as ethanol or polyethylene glycol (PEG). However, you must validate their compatibility with your specific assay.[1] • pH Adjustment: The solubility of compounds that can be ionized is often influenced by pH. Adjusting the buffer pH to a range where the compound is more soluble can be an effective solution.[1]
2. I'm observing inconsistent results between different experimental batches. What could be the cause? Inconsistent results can arise from several factors: • Compound Stability: Small molecules can degrade over time, especially with exposure to light, repeated freeze-thaw cycles, or improper storage. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[1][3] • Cell Culture Conditions: Variations in cell passage number, confluency, and the batch of serum used can significantly affect how cells respond to a compound.[1] It is important to standardize your cell culture protocol and regularly check for mycoplasma contamination.
3. My compound is disappearing from the media, but I don't see any degradation products. What is happening? The compound may be binding to the plastic of the cell culture plates or pipette tips. To address this, use low-protein-binding plates and pipette tips. You should also include a control without cells to measure non-specific binding to the plasticware. Analyzing the cell lysates can help determine the amount of cellular uptake.[3]
4. How can I investigate potential off-target effects of my inhibitor? Off-target effects occur when a small molecule inhibitor affects pathways other than the intended target.[1] To investigate this, you can: • Perform dose-response experiments to ensure the observed effect is dose-dependent.[4] • Use a structurally unrelated inhibitor for the same target to see if it produces a similar phenotype. • Conduct rescue experiments by overexpressing the target protein.

Troubleshooting Guide

Observed ProblemPossible CauseSuggested Solution
High Cell Death in Control Group Solvent Toxicity: The final concentration of solvents like DMSO might be too high (ideally should be ≤ 0.1%).[1]Run a solvent-only control to assess its effect on cell viability and reduce the final solvent concentration.
Reagent Contamination: Reagents may be contaminated, interfering with the assay signal.[1]Use fresh, high-quality reagents and maintain sterile techniques.
Compound Instability: The degradation products of your inhibitor could be toxic.Ensure the compound is stable under your experimental conditions by performing stability tests.[1]
Rapid pH shift in medium Incorrect Carbon Dioxide (CO2) Tension: The CO2 level in the incubator may not be appropriate for the medium's bicarbonate concentration.Adjust the CO2 percentage in the incubator based on the sodium bicarbonate concentration in your medium. For instance, for concentrations of 2.0 to 3.7 g/L, use CO2 levels between 5% and 10%.[2]
Bacterial, yeast, or fungal contamination Discard the contaminated culture and medium. Decontaminate the incubator and hood thoroughly.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the small molecule inhibitor. Remove the old media from the cells and add the media containing the inhibitor at various concentrations. Include a vehicle-only control (e.g., DMSO).[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Western Blotting for Target Engagement
  • Cell Lysis: After treating cells with the inhibitor for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against the target protein or a downstream marker. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Dose-Response of BMS-604992 on Cell Viability
Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.195.2 ± 5.1
175.6 ± 6.2
552.1 ± 4.8
1025.3 ± 3.9
505.8 ± 2.1
Table 2: Stability of BMS-604992 in Cell Culture Media at 37°C
Time (hours)% Remaining (Mean ± SD)
0100 ± 2.1
298.5 ± 3.5
892.1 ± 4.2
2485.7 ± 5.6
4876.4 ± 6.8

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor gamma_Secretase γ-Secretase Notch_Receptor->gamma_Secretase 2. Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor 1. Binding NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD 3. Release CSL CSL Transcription Factor NICD->CSL 4. Translocation & Binding BMS604992 BMS-604992 BMS604992->gamma_Secretase Inhibition Target_Genes Target Gene Expression (e.g., Hes, Hey) CSL->Target_Genes 5. Transcription

Caption: Hypothetical signaling pathway for BMS-604992 as a γ-Secretase inhibitor in the Notch pathway.

G Start Start Prepare_Stock Prepare Inhibitor Stock Solution Start->Prepare_Stock Seed_Cells Seed Cells in Multi-well Plates Prepare_Stock->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Assay Perform Assay (e.g., MTT, Western Blot) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: A general experimental workflow for using a small molecule inhibitor.

G Inconsistent_Results Inconsistent Results? Check_Solubility Check Compound Solubility & Stability Inconsistent_Results->Check_Solubility Yes Standardize_Cells Standardize Cell Culture Conditions Inconsistent_Results->Standardize_Cells Yes Validate_Reagents Validate Reagents & Controls Inconsistent_Results->Validate_Reagents Yes Precipitate Precipitate Visible? Check_Solubility->Precipitate High_Passage High Cell Passage? Standardize_Cells->High_Passage Controls_Failing Controls Failing? Validate_Reagents->Controls_Failing Optimize_Solvent Optimize Solvent/pH Precipitate->Optimize_Solvent Yes Use_Fresh Use Fresh Aliquots Precipitate->Use_Fresh No Thaw_New_Vial Thaw New Cell Vial High_Passage->Thaw_New_Vial Yes Check_Mycoplasma Check for Mycoplasma High_Passage->Check_Mycoplasma No New_Reagents Use New Reagents Controls_Failing->New_Reagents Yes

Caption: A troubleshooting decision tree for inconsistent experimental results.

References

Troubleshooting low potency of GHSR agonists in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting center for Growth Hormone Secretagogue Receptor (GHSR) agonists. This guide provides solutions to common issues encountered during in vitro experiments, focusing on unexpectedly low potency.

Frequently Asked Questions (FAQs)

Q1: My GHSR agonist shows significantly lower potency (higher EC50) than expected in my cell-based functional assay. What are the potential causes?

A1: Low potency of a GHSR agonist in vitro can stem from several factors related to the compound itself, the assay conditions, or the cell system used. A systematic approach is crucial to identify the root cause.

Initial Troubleshooting Checklist:

  • Compound Integrity: Verify the identity, purity, and concentration of your agonist stock.

  • Assay Choice: Confirm that the assay readout (e.g., calcium mobilization, cAMP) aligns with the expected signaling pathway of your agonist. GHSR can activate multiple pathways, and agonists can be "biased" toward one over another.[1][2]

  • Cellular Health: Ensure cells are healthy, within an optimal passage number, and plated at the correct density.[3]

  • Positive Control: Run a known GHSR agonist (e.g., Ghrelin, MK-0677) in parallel to validate the assay and cell response.

Below is a diagram to guide your initial troubleshooting process.

G_Troubleshooting_Flow start Low Agonist Potency Observed compound_check Step 1: Verify Compound - Purity (LC-MS) - Concentration (Spectroscopy) - Freshly prepared? start->compound_check assay_check Step 2: Validate Assay Setup - Positive control (e.g., Ghrelin) working? - Correct wavelength/settings? compound_check->assay_check Compound OK outcome_compound Compound Issue (Degradation, wrong concentration) compound_check->outcome_compound Issue Found cell_check Step 3: Assess Cell System - Cell viability >90%? - Optimal passage number? - Receptor expression confirmed? assay_check->cell_check Assay Validated outcome_assay Assay Issue (Suboptimal parameters) assay_check->outcome_assay Control Failed pathway_check Step 4: Consider Signal Pathway - Is the assay appropriate for the expected G-protein coupling (Gq, Gi/o)? - Could the agonist be biased? cell_check->pathway_check Cells Healthy outcome_cell Cellular Issue (Health, expression) cell_check->outcome_cell Issue Found outcome_pathway Signaling Mismatch (Biased agonism) pathway_check->outcome_pathway

Caption: Initial troubleshooting workflow for low agonist potency.
Q2: I'm using a calcium mobilization assay, but the response is weak. How does GHSR signaling lead to calcium release, and how can I optimize this assay?

A2: The canonical and most well-characterized signaling pathway for GHSR1a is coupling to the Gαq/11 G-protein subunit.[4] Activation of this pathway initiates a cascade leading to the release of intracellular calcium, which is what your assay measures.

GHSR Gαq Signaling Pathway:

  • The agonist binds to and activates the GHSR.

  • The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.

  • Gαq-GTP activates the enzyme Phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.

G_Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GHSR GHSR Agonist->GHSR Binds Gq Gαq/11 GHSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) [Ca²⁺ Store] IP3->ER Binds to IP3R Ca_release ↑ [Ca²⁺]i ER->Ca_release Releases Ca²⁺

Caption: GHSR-mediated Gαq signaling pathway leading to calcium release.

Optimization Strategies for Calcium Mobilization Assays:

ParameterCommon IssueRecommended Action
Cell Density Too low: signal is weak. Too high: cells are unhealthy or response is dampened.Titrate cell seeding density to find the optimal number that provides the largest assay window (signal-to-background ratio).[5][6]
Dye Loading Insufficient loading time or concentration leads to a weak signal.Optimize dye concentration and incubation time (typically 30-60 minutes at 37°C). Ensure probenecid is included if required by the dye kit to prevent dye extrusion.
Assay Buffer Presence of interfering substances. Serum can contain factors that desensitize receptors.Use a simple buffer (e.g., HBSS with 20 mM HEPES). Avoid serum during the final incubation and stimulation steps.[7] Using phenol red-free media is recommended for fluorescent assays to reduce background.[7]
Agonist Incubation Time is too short for equilibrium, especially for slow-binding compounds.Perform a time-course experiment with a high concentration of your agonist to determine the peak response time.
Receptor Expression Low receptor number per cell results in a small signal.Use a cell line with confirmed high expression of GHSR. If using a transient transfection system, optimize transfection efficiency. Consider using a stable cell line.[8]
Q3: My compound has low potency in a Gαq (calcium) assay, but binding assays show high affinity. Could it be signaling through a different pathway?

A3: Yes, this is a classic indicator of biased agonism or functional selectivity.[9] A ligand can bind to the receptor with high affinity but preferentially activate one downstream signaling pathway over another. GHSR is known to couple to multiple G-protein families, not just Gαq.[2]

Primary GHSR Signaling Pathways:

  • Gαq/11: Leads to PLC activation and calcium mobilization (as described in Q2).

  • Gαi/o: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • β-Arrestin Recruitment: Leads to receptor internalization and activation of downstream pathways like ERK/MAPK.[8][10]

If your compound has high affinity but low Gαq activity, you should test its potency in assays that measure these alternative pathways. A compound that potently activates the Gαi/o or β-arrestin pathway while weakly activating Gαq is known as a biased agonist.

Assay TypePathway MeasuredTypical ReadoutExample Agonist Potency (Ghrelin)
Calcium MobilizationGαq/11↑ Intracellular Ca²⁺EC50: ~1-10 nM
cAMP InhibitionGαi/o↓ cAMP levelsEC50: ~0.5-5 nM
β-Arrestin Recruitmentβ-ArrestinBRET, FRET, or enzyme complementation signalEC50: ~5-50 nM
ERK Phosphorylationβ-Arrestin / G-protein↑ pERK levels (Western Blot, ELISA)EC50: ~1-20 nM

Note: Potency values are approximate and highly dependent on the cell line and assay system.

G_Biased_Agonism cluster_ligands Agonist_A Biased Agonist A Agonist_B Biased Agonist B GHSR GHSR Agonist_A->GHSR Agonist_A->GHSR Agonist_B->GHSR Agonist_B->GHSR Gq_Pathway Gαq/11 Pathway (Calcium) GHSR->Gq_Pathway Strongly Activates GHSR->Gq_Pathway Gi_Pathway Gαi/o Pathway (cAMP ↓) GHSR->Gi_Pathway GHSR->Gi_Pathway Strongly Activates Arrestin_Pathway β-Arrestin Pathway (Internalization, pERK) GHSR->Arrestin_Pathway GHSR->Arrestin_Pathway

Caption: Concept of biased agonism at the GHSR.

Experimental Protocols

Protocol 1: Generic Calcium Mobilization Assay

This protocol provides a general workflow for measuring Gαq activation using a fluorescent calcium indicator dye.

  • Cell Plating:

    • Seed cells (e.g., HEK293 stably expressing GHSR) into black-walled, clear-bottom 96-well or 384-well plates.

    • Culture overnight to allow for adherence (target 70-90% confluency).[11]

  • Dye Loading:

    • Aspirate culture medium.

    • Add 1X calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM) diluted in assay buffer (HBSS + 20 mM HEPES). Include probenecid if recommended by the manufacturer.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a serial dilution of your test agonist and a positive control (e.g., Ghrelin) in assay buffer at a concentration 4-5X higher than the final desired concentration.

  • Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the reader to the appropriate excitation/emission wavelengths for the dye.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add the compound plate to the cell plate and immediately begin measuring fluorescence kinetics for 60-180 seconds.

  • Data Analysis:

    • Calculate the response as the peak fluorescence minus the baseline fluorescence (or as a ratio).

    • Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: cAMP Inhibition Assay (Gαi/o)

This protocol outlines a method to measure Gαi/o activation using a competitive immunoassay format like HTRF.

  • Cell Plating:

    • Seed GHSR-expressing cells into a suitable low-volume white plate (e.g., 384-well). Culture overnight.

  • Assay Procedure:

    • Aspirate the medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (100-500 µM).[5] This prevents cAMP degradation and enhances the signal window.

    • Add serial dilutions of your test agonist.

    • Co-stimulate all wells (except negative controls) with a fixed concentration of Forskolin (an adenylyl cyclase activator) to raise basal cAMP levels. The goal is to inhibit this Forskolin-induced signal. An optimal Forskolin concentration (typically its EC80) should be determined in separate experiments.

    • Incubate for the optimized time (e.g., 15-30 minutes) at room temperature.[5]

  • Cell Lysis and Detection:

    • Lyse the cells and add the detection reagents (e.g., HTRF cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature.

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • The signal is inversely proportional to the cAMP concentration.

    • Plot the signal ratio against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 for inhibition.

References

Technical Support Center: Vehicle Selection for In Vivo Studies of BMS-604992 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific formulation data for BMS-604992 dihydrochloride is not publicly available. The following guidance is based on established principles for the in vivo administration of poorly soluble small molecule kinase inhibitors, particularly those in dihydrochloride salt forms.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting an appropriate vehicle for the in vivo administration of this compound. This resource includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and data on common vehicle formulations to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound for in vivo studies?

A1: Like many kinase inhibitors, this compound is likely to be a poorly water-soluble compound, which presents a significant hurdle for its administration in animal models.[1][2] This low solubility can lead to poor absorption, low bioavailability, and potential precipitation of the compound upon administration, making it difficult to achieve therapeutic concentrations and obtain reliable experimental data.[3][4] The dihydrochloride salt form may improve aqueous solubility to some extent compared to the free base, but it can also be influenced by the pH of the vehicle.[5]

Q2: What are the most common routes of administration for kinase inhibitors in preclinical studies?

A2: The most common routes are oral (PO), intravenous (IV), and intraperitoneal (IP). The choice of administration route depends on the experimental objective, the physicochemical properties of the inhibitor, and the desired pharmacokinetic profile.[6]

Q3: Which vehicles are recommended for oral (PO) administration?

A3: For oral administration, aqueous suspensions are common for poorly soluble compounds. A typical vehicle consists of an aqueous solution with a suspending agent and a surfactant. A common formulation is 0.5% (w/v) sodium carboxymethylcellulose with 0.1% (v/v) Tween 80 in water.[1] This helps to ensure a uniform suspension for accurate dosing.

Q4: What vehicles are suitable for intravenous (IV) or intraperitoneal (IP) injection?

A4: For IV or IP injections, the compound must be in a clear, soluble formulation to prevent embolism or irritation. A common approach is to use a co-solvent system. For instance, a solution can be prepared in a mixture of DMSO, PEG300, Tween 80, and water or saline.[7] It is critical to keep the concentration of organic solvents like DMSO to a minimum, ideally below 10%, to avoid toxicity.[6] For some dihydrochloride salts of kinase inhibitors, solubility in water is sufficient for preparing a simple aqueous solution.

Q5: How does the dihydrochloride salt form affect vehicle selection?

A5: The dihydrochloride salt form suggests that the compound's solubility is likely pH-dependent. Acidic conditions may favor dissolution. However, upon injection into a physiological environment with a neutral pH, the compound may precipitate. Therefore, it is crucial to assess the stability of the formulation upon dilution in a buffer at physiological pH.

Troubleshooting Guide

ProblemPotential CauseSolution
Compound precipitates out of solution during preparation or upon standing. The compound has low solubility in the chosen vehicle. The pH of the vehicle is not optimal for solubility.- Increase the proportion of co-solvents (e.g., DMSO, PEG300), but be mindful of potential toxicity.[6] - Adjust the pH of the vehicle if the compound's solubility is pH-dependent. - Use a sonicator to aid dissolution. - Prepare the formulation fresh before each use.[8]
Inconsistent results between animals or experiments. The compound is not uniformly suspended in the vehicle (for oral administration). Inaccurate dosing due to precipitation or non-homogeneity.- Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before dosing each animal. - For soluble formulations, visually inspect for any precipitation before administration.
Animal shows signs of distress or toxicity after administration (e.g., lethargy, irritation at the injection site). The vehicle itself may have toxic effects at the administered concentration. High concentrations of organic solvents like DMSO or PEG can cause local irritation or systemic toxicity.[6]- Reduce the concentration of the organic solvent in the vehicle. A general recommendation for DMSO is to keep the final concentration as low as possible, ideally below 10% for parenteral routes.[6] - Use a vehicle known to have better tolerability, such as an aqueous suspension with a low concentration of a non-ionic surfactant for oral dosing.
Low in vivo efficacy despite demonstrated in vitro activity. Poor bioavailability due to low solubility, poor absorption, or rapid metabolism.[3] The compound may not be reaching the target tissue at a sufficient concentration.- Optimize the vehicle to improve solubility and absorption.[6] - Consider alternative routes of administration (e.g., IV instead of PO) to bypass first-pass metabolism.[6] - Conduct pharmacokinetic (PK) studies to determine the drug's exposure in plasma and target tissues.

Quantitative Data: Solubility of Similar Kinase Inhibitors

CompoundVehicleSolubilityReference
MRT 67307 dihydrochlorideWaterup to 20 mM
MRT 67307 dihydrochlorideDMSOup to 100 mM
H 1152 dihydrochlorideWater100 mM (39.23 mg/mL)
H 1152 dihydrochlorideDMSO50 mM (19.62 mg/mL)
Erlotinib hydrochlorideVarious lipid excipients< 5 mg/g[1]
Erlotinib docusate (lipophilic salt)Various lipid excipients> 100 mg/g[1]

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension

This protocol is suitable for administering a poorly soluble kinase inhibitor via oral gavage.

Materials:

  • This compound

  • Sodium carboxymethylcellulose (Na-CMC)

  • Tween 80

  • Sterile water

  • Mortar and pestle

  • Stir plate and stir bar

  • Graduated cylinders and beakers

Procedure:

  • Prepare the vehicle:

    • Add 0.5 g of Na-CMC to 100 mL of sterile water while stirring to create a 0.5% (w/v) solution. Allow it to stir until the Na-CMC is fully dissolved. This may take some time.

    • Add 0.1 mL of Tween 80 to the Na-CMC solution and stir until fully mixed.

  • Prepare the drug suspension:

    • Weigh the required amount of this compound.

    • If necessary, triturate the powder in a mortar and pestle to reduce particle size.

    • Gradually add a small amount of the prepared vehicle to the drug powder and levigate to form a smooth paste.

    • Slowly add the remaining vehicle while continuously stirring to ensure a uniform suspension.

  • Final checks:

    • Visually inspect the suspension for uniformity.

    • Continuously stir the suspension while drawing up individual doses to ensure homogeneity.

Protocol 2: Preparation of a Solubilized Formulation for IV/IP Injection

This protocol is for preparing a clear solution for parenteral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile Water for Injection or Sterile Saline (0.9% NaCl)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the drug solution:

    • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Ensure the final concentration of DMSO in the vehicle will be 10% or less. For example, for a final volume of 1 mL, use 100 µL of DMSO.

  • Prepare the vehicle mixture:

    • In a separate sterile container, mix the required volumes of PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80.

  • Combine the solutions:

    • Slowly add the drug-DMSO stock solution to the vortexing PEG300/Tween 80 mixture.

  • Adjust to final volume:

    • Add sterile water or saline to reach the final desired volume while vortexing. A typical final composition might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water.

  • Final checks:

    • Vortex thoroughly to ensure a homogenous solution.

    • Visually inspect the solution for any precipitation. If there is slight precipitation, gentle warming or sonication may help. The final solution should be clear.

Mandatory Visualizations

G cluster_0 start Start: Define Experimental Goals (Route, Dose, Frequency) solubility Assess Solubility of This compound start->solubility aqueous_sol Soluble in Aqueous Buffer? solubility->aqueous_sol simple_sol Prepare Simple Aqueous Solution (e.g., Saline, PBS) aqueous_sol->simple_sol Yes complex_form Complex Formulation Needed aqueous_sol->complex_form No validate Validate Formulation (Stability, Homogeneity, Sterility) simple_sol->validate route Select Administration Route complex_form->route oral Oral (PO) route->oral PO parenteral IV / IP route->parenteral IV/IP suspension Prepare Aqueous Suspension (e.g., Na-CMC, Tween 80) oral->suspension cosolvent Prepare Co-solvent Formulation (e.g., DMSO, PEG300, Tween 80) parenteral->cosolvent suspension->validate cosolvent->validate end Proceed with In Vivo Study validate->end

Caption: Decision tree for in vivo vehicle selection.

G cluster_1 start Start: Weigh Compound dissolve Dissolve in minimal DMSO (e.g., 10% of final volume) start->dissolve combine Slowly add drug-DMSO solution to co-solvent mix with vortexing dissolve->combine prepare_vehicle Prepare Co-solvent Mix (e.g., 40% PEG300, 5% Tween 80) prepare_vehicle->combine final_volume Add aqueous component (e.g., Saline) to final volume with vortexing combine->final_volume check Visually inspect for clarity and precipitation final_volume->check clear Solution is clear check->clear Yes precipitate Precipitate observed check->precipitate No ready Ready for Administration clear->ready troubleshoot Troubleshoot: - Gentle warming - Sonication - Adjust vehicle composition precipitate->troubleshoot

References

Technical Support Center: Minimizing Stress in Animal Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize stress in animal feeding studies. Minimizing animal stress is not only an ethical imperative but also crucial for the validity and reproducibility of scientific data, as stress can significantly impact physiological and behavioral outcomes.[1][2][3][4][5]

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during animal feeding studies.

Guide 1: Animal Exhibiting Signs of Stress

Problem: An animal is showing behavioral or physiological signs of stress (e.g., altered feeding behavior, repetitive actions, aggression, weight loss).[6][7]

Troubleshooting Steps:

  • Immediate Assessment:

    • Observe the animal from a distance to avoid causing further stress.

    • Look for specific signs such as hunched posture, piloerection (hair standing on end), excessive grooming, vocalization, or lethargy.

    • Check for physical signs like dehydration, weight loss, or injury.

  • Consult a Veterinarian: Immediately report your observations to the attending veterinarian or animal care staff. They can provide a clinical assessment and recommend appropriate interventions.

  • Review Environmental Conditions:

    • Housing: Is the animal appropriately housed (e.g., social housing for social species)?[8][9][10] Social isolation can be a significant stressor.[8][11][12]

    • Enrichment: Is the environmental enrichment adequate and appropriate for the species?[10][13][14][15][16]

    • Environment: Check for environmental stressors such as excessive noise, vibrations, or odors from other species (e.g., rats and mice housed in the same room).[11][17]

  • Evaluate Handling and Procedures:

    • Are all personnel using proper, refined handling techniques?[1][18][19]

    • Is the frequency and duration of handling and procedures minimized?

    • Consider habituating the animals to the procedures.[18][20][21]

  • Feeding Protocol Review:

    • Is the feeding schedule consistent?[22]

    • Has there been a recent, abrupt change in the diet?[22][23]

    • Is the method of feed delivery (e.g., gavage) causing distress?[24][25]

Guide 2: Feed Refusal or Reduced Intake

Problem: An animal is not consuming the provided diet or has significantly reduced its feed intake.

Troubleshooting Steps:

  • Rule out Illness: Consult with veterinary staff to ensure the feed refusal is not due to an underlying health issue.

  • Check Feed Palatability and Quality:

    • Ensure the feed is fresh and has been stored correctly to prevent spoilage.

    • If a new diet has been introduced, consider a gradual transition from the previous diet.

    • Verify that the diet formulation is appropriate for the species.

  • Assess Environmental and Social Factors:

    • Stress from any source can lead to decreased appetite.[3][4][26] Review the steps in "Guide 1: Animal Exhibiting Signs of Stress."

    • In group-housed animals, ensure dominant animals are not preventing subordinates from accessing feed. Providing multiple feeding stations can help.[21]

  • Review the Feeding Method:

    • For voluntary feeding, ensure the feeder is easily accessible and functioning correctly.

    • For gavage feeding, ensure the technique is being performed correctly and is not causing pain or distress. Consider using flexible tubes and providing pain relief.[25][27]

Frequently Asked Questions (FAQs)

Acclimatization

Q1: Why is an acclimatization period necessary for newly arrived animals?

A1: Transportation and a new environment are significant stressors for animals.[28][29] An acclimatization period allows them to recover from the physiological and psychological stress of shipping and adapt to new housing, feed, and personnel.[20][28][29] This stabilization is crucial for animal welfare and the reliability of experimental data.[29][30]

Q2: How long should the acclimatization period be?

A2: The duration depends on the species, the duration and conditions of transport, and the intended procedures.[29] It is recommended to consult with veterinary staff and institutional guidelines.[30][31]

SpeciesRecommended Minimum Acclimatization Period
Rodents, Zebrafish, Xenopus72 hours[31]
Rabbits, Cats, Dogs, Ferrets7 days[31]
Non-rodent mammals (for survival procedures)72 hours[29]
Large animalsUp to one week is recommended[20]

Note: These are general recommendations. Specific research models may require longer periods.[31]

Handling and Restraint

Q3: What are the general principles for minimizing stress during handling?

A3:

  • Habituation: Acclimate animals to being handled in a non-threatening manner before experimental procedures.[18][20][21]

  • Gentle and Confident Approach: Handle animals gently but firmly, avoiding sudden movements or loud noises.[1][18][20]

  • Appropriate Technique: Use handling methods appropriate for the species. For mice, refined methods like tunnel or cupping are preferred over tail handling.[1][19]

  • Minimize Duration: Keep the duration of handling and restraint to the absolute minimum required.[18]

  • Positive Reinforcement: Use reward training, such as food treats, where possible to encourage voluntary cooperation.[1][21]

Q4: When should chemical restraint be considered?

A4: Chemical restraint (e.g., anesthetics or sedatives) should be considered for any prolonged or potentially painful procedure to minimize distress.[18][20]

Housing and Environmental Enrichment

Q5: What is the importance of social housing?

A5: For social species like most rodents and dogs, social housing is critical.[9][10] Social isolation can be a significant stressor, leading to physiological and behavioral changes that can confound research results.[8][11][12]

Q6: What constitutes effective environmental enrichment?

A6: Effective environmental enrichment allows animals to perform species-typical behaviors.[10][14][16] This can include:

  • For rodents: Nesting material, shelters or hiding places, and items for gnawing.[14][15]

  • For rabbits: Group housing, opportunities for exercise, and roughage.[10]

  • For dogs: Social interaction and toys.[9]

Experimental Protocols

Q7: How can I refine my feeding study protocol to minimize stress?

A7: The "Three Rs" (Replacement, Reduction, and Refinement) are guiding principles.[21]

  • Refinement:

    • Use the least invasive procedures possible (e.g., voluntary oral dosing over gavage when feasible).

    • For procedures like gavage, use refined techniques such as flexible tubes and train personnel thoroughly.[27]

    • Establish humane endpoints to minimize animal suffering.[21]

  • Reduction:

    • Use appropriate statistical methods to determine the minimum number of animals needed for valid results.[21][32]

  • Replacement:

    • Whenever possible, use non-animal models or less sentient species.[21]

Experimental Protocols

Protocol 1: Acclimatization of Rodents
  • Upon Arrival:

    • Unpack animals immediately in a quiet, dedicated area.

    • Transfer animals to clean cages with fresh food, water, and appropriate bedding.

    • Allow a minimum of 72 hours for acclimatization before any experimental procedures begin.[31]

  • Daily Checks:

    • Observe animals daily for health and behavior from a distance to minimize disturbance.

    • Ensure consistent environmental conditions (temperature, humidity, light cycle).

  • Habituation to Handling:

    • After the initial acclimatization, begin gentle handling for short periods daily. This can be combined with routine procedures like weighing.[21]

    • Use refined handling methods (e.g., cupping or tunnels for mice).[19]

Protocol 2: Oral Gavage in Rodents (Refined Method)
  • Preparation:

    • Select the smallest appropriate gauge and a flexible gavage tube.[27]

    • Ensure the animal is properly restrained to prevent injury.

    • The person performing the gavage should be well-trained and proficient.

  • Procedure:

    • Gently pass the tube along the side of the mouth and into the esophagus. Do not force the tube.

    • Administer the substance slowly.

    • Withdraw the tube gently.

  • Post-Procedure:

    • Monitor the animal for any signs of distress, such as difficulty breathing.

    • Return the animal to its home cage.

    • Consider providing a palatable treat as positive reinforcement.

Visualizations

Stress_Minimization_Workflow cluster_pre_study Pre-Study Phase cluster_arrival Animal Arrival & Acclimatization cluster_study In-Life Phase cluster_post_study Post-Study & Data Analysis A Ethical Review & Protocol Design (3Rs) B Appropriate Species & Strain Selection A->B C Statistical Power Analysis (Reduction) B->C D Transport Stress Recovery C->D E Acclimatization Period (species-specific) D->E F Habituation to Handling & Environment E->F G Refined Handling & Dosing Techniques F->G H Appropriate Housing & Enrichment G->H I Consistent Feeding Schedule H->I J Regular Health & Stress Monitoring I->J K Humane Endpoints J->K L Data Interpretation (Consider Stress as a Variable) K->L

Caption: Workflow for Minimizing Stress in Animal Feeding Studies.

Handling_Decision_Tree Start Procedure Requires Handling/Restraint Q1 Is the procedure brief and non-painful? Start->Q1 A1 Use Gentle Manual Restraint (e.g., cupping for mice) Q1->A1 Yes Q2 Is the procedure prolonged or potentially painful? Q1->Q2 No Habituation Habituate animal to the technique beforehand A1->Habituation A2 Use appropriate restraint device Q2->A2 Yes A3 Consider Chemical Restraint (Consult Veterinarian) A2->A3 A2->Habituation

Caption: Decision Tree for Handling and Restraint Techniques.

Stress_Signaling_Pathway Stressor Stressor (e.g., Handling, Novel Environment) Brain Brain (Amygdala, Hypothalamus) Stressor->Brain Pituitary Pituitary Gland Brain->Pituitary CRH Adrenal Adrenal Gland Pituitary->Adrenal ACTH Cortisol Glucocorticoids (e.g., Corticosterone) Adrenal->Cortisol Response Physiological & Behavioral Responses - Altered feed intake - Immunosuppression - Increased heart rate Cortisol->Response

Caption: Simplified Hypothalamic-Pituitary-Adrenal (HPA) Axis Stress Response.

References

Technical Support Center: Validating GHSR Expression in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the validation of Growth Hormone Secretagogue Receptor (GHSR) expression in cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in validating GHSR expression?

A1: Validating GHSR expression can be challenging due to several factors:

  • Low Endogenous Expression: Many cell lines have low or undetectable levels of endogenous GHSR.

  • Antibody Specificity: The market has a variety of anti-GHSR antibodies with differing specificity and validation, which can lead to non-specific binding and inaccurate results.

  • Constitutive Activity: GHSR exhibits high constitutive activity, meaning it can signal without its ligand, ghrelin.[1][2] This can lead to receptor internalization and degradation, affecting its detection, particularly at the cell surface.[1]

  • Receptor Dimerization: GHSR can form homodimers or heterodimers with other G-protein coupled receptors (GPCRs), which can influence its signaling, trafficking, and detection by antibodies.

Q2: Which cell lines are known to express GHSR?

A2: Both endogenous expression and stable overexpression models are utilized in research.

  • Endogenous Expression: Several cancer cell lines have been reported to express GHSR, including some endometrial, breast, prostate, and lung cancer cell lines. For instance, the human lung carcinoma cell line A549 and the macrophage-like cell line RAW 264.7 are known to express GHSR.

  • Overexpression Systems: Due to low endogenous expression in many common lab cell lines, stably transfected cell lines are frequently used. HEK293T cells are a common choice for creating stable cell lines that overexpress GHSR, often with a fluorescent tag like mCherry for easier detection.[3]

Q3: What is GHSR's typical signaling pathway upon activation?

A3: GHSR, a G-protein coupled receptor, primarily signals through the Gαq/11 and Gαi/o pathways.

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).

  • Downstream Effectors: Activation of GHSR can also trigger other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[3] The receptor's constitutive activity can also activate the PLC, PKC, and CRE signaling pathways.[1][2]

Troubleshooting Guides

Western Blotting

Issue: No or Weak GHSR Signal

Possible Cause Troubleshooting Steps
Low Protein Expression Use a positive control cell line known to express GHSR (e.g., stably transfected HEK293-GHSR cells). Increase the amount of protein loaded onto the gel.
Inefficient Protein Extraction Use a lysis buffer optimized for membrane proteins, containing detergents like Triton X-100 or RIPA buffer. Ensure protease and phosphatase inhibitors are freshly added.
Poor Antibody Performance Check the antibody datasheet for recommended applications and dilutions. Validate the antibody using a positive and negative control. Consider trying an antibody from a different vendor.
Suboptimal Transfer For a protein of ~41 kDa, ensure appropriate transfer time and voltage. Use a PVDF membrane, which is often recommended for better protein retention.

Issue: Non-Specific Bands

Possible Cause Troubleshooting Steps
Antibody Cross-Reactivity Use a more specific monoclonal antibody if using a polyclonal. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity.
High Antibody Concentration Optimize the primary and secondary antibody concentrations by performing a titration.
Inadequate Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST. Some antibodies perform better with a specific blocking agent, so check the datasheet.
Insufficient Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Quantitative PCR (qPCR)

Issue: No or Low GHSR Amplification

Possible Cause Troubleshooting Steps
Low mRNA Expression Use a positive control cell line. Increase the amount of starting RNA for cDNA synthesis.
Poor RNA Quality Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure A260/280 and A260/230 ratios are within the optimal range.
Inefficient Reverse Transcription Use high-quality reverse transcriptase and random hexamers or oligo(dT) primers. Ensure the reaction is set up correctly and run at the optimal temperature.
Poor Primer Design Use validated primer sets. If designing your own, ensure they span an exon-exon junction to avoid amplification of genomic DNA. Check for primer-dimers using melt curve analysis.

Issue: High Ct Values or Inconsistent Results

Possible Cause Troubleshooting Steps
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix to minimize variability.
Genomic DNA Contamination Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction.
PCR Inhibitors Ensure RNA is free of contaminants from the extraction process (e.g., ethanol, phenol).
Flow Cytometry

Issue: No or Low GHSR Surface Staining

Possible Cause Troubleshooting Steps
Low Surface Expression GHSR can be internalized due to its constitutive activity. Perform all staining steps on ice or at 4°C to minimize internalization. Use a positive control cell line with known high surface expression.
Antibody Not Suitable for Flow Cytometry Ensure the antibody is validated for flow cytometry and recognizes an extracellular epitope of GHSR.
Insufficient Antibody Concentration Titrate the primary antibody to determine the optimal staining concentration.
Cell Viability Issues Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.

Issue: High Background Staining

Possible Cause Troubleshooting Steps
Non-Specific Antibody Binding Include an isotype control to assess non-specific binding. Block Fc receptors on cells using an Fc block reagent before adding the primary antibody.
High Autofluorescence Include an unstained control to determine the level of cellular autofluorescence.
Incorrect Gating Set up proper forward and side scatter gates to exclude debris and cell aggregates. Use a "fluorescence minus one" (FMO) control to help set the gate for positive staining.

Data Presentation

Table 1: Relative GHSR mRNA Expression in Selected Human Cell Lines (Illustrative Data)

Cell LineCancer TypeRelative GHSR mRNA Expression (Normalized to a Housekeeping Gene)
HEK293T (untransfected) Embryonic KidneyVery Low / Undetectable
HEK293T-GHSR (stable) Embryonic KidneyVery High
A549 Lung CarcinomaModerate
MCF-7 Breast CancerLow
LNCaP Prostate CancerLow to Moderate
PC3 Prostate CancerLow
DU145 Prostate CancerLow

Note: This table is illustrative and compiled from various research findings. Actual expression levels can vary depending on cell culture conditions and passage number. Researchers should always determine the expression levels in their specific cell line and experimental setup.

Experimental Protocols

Western Blotting for GHSR
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-40 µg of total protein per lane on a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with a validated primary anti-GHSR antibody (check datasheet for recommended dilution) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

qPCR for GHSR mRNA
  • RNA Extraction:

    • Extract total RNA from cell pellets using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Treat with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

    • Example Human GHSR Primers:

      • Forward: 5'-CTCTGTGTCCTGGCTCTTCCTG-3'

      • Reverse: 5'-GATGGCAGCAGCATGATGAAG-3'

    • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling:

    • Initial denaturation at 95°C for 10 minutes.

    • 40 cycles of: 95°C for 15 seconds and 60°C for 1 minute.

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression of GHSR mRNA using the ΔΔCt method.

Flow Cytometry for Cell Surface GHSR
  • Cell Preparation:

    • Harvest cells and wash with ice-cold FACS buffer (PBS with 2% FBS).

    • Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.

  • Fc Receptor Blocking:

    • Incubate cells with an Fc block reagent for 10 minutes on ice to prevent non-specific antibody binding.

  • Antibody Staining:

    • Add the primary anti-GHSR antibody (conjugated to a fluorophore and validated for flow cytometry) at the predetermined optimal concentration.

    • Incubate for 30 minutes on ice in the dark.

    • Wash cells twice with FACS buffer.

  • Viability Staining:

    • Resuspend cells in FACS buffer containing a viability dye (e.g., DAPI, Propidium Iodide) just before analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, single cells.

    • Analyze the fluorescence intensity of the GHSR-stained cells compared to an isotype control.

Mandatory Visualization

GHSR_Signaling_Pathway Ghrelin Ghrelin GHSR GHSR Ghrelin->GHSR Binds Gq11 Gαq/11 GHSR->Gq11 Activates PI3K PI3K/Akt Pathway GHSR->PI3K PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC ERK MAPK/ERK Pathway PKC->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Proliferation Western_Blot_Workflow start Cell Culture lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking (5% Milk/BSA) transfer->block primary Primary Antibody Incubation (anti-GHSR) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect end Data Analysis detect->end Flow_Cytometry_Gating start Total Cellular Events gate1 Gate 1: Cells (FSC vs SSC) start->gate1 Exclude Debris gate2 Gate 2: Singlets (FSC-A vs FSC-H) gate1->gate2 Exclude Doublets gate3 Gate 3: Live Cells (Viability Dye) gate2->gate3 Exclude Dead Cells gate4 Gate 4: GHSR+ Cells (Fluorescence vs SSC) gate3->gate4 Isotype Control end Quantify % Positive Cells gate4->end

References

Validation & Comparative

A Comparative Analysis of the Ghrelin Receptor Agonists: BMS-604992 Dihydrochloride and Ibutamoren Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic, orally active agonists of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor (GHS-R1a): BMS-604992 dihydrochloride and Ibutamoren Mesylate (MK-677). This document synthesizes available data on their biochemical activity and signaling pathways to assist researchers in evaluating these compounds for their studies.

Introduction

Both this compound and Ibutamoren Mesylate are small molecule, non-peptide mimetics of ghrelin, the endogenous ligand for the GHSR. By activating this G-protein coupled receptor, they stimulate the release of growth hormone (GH) from the pituitary gland, which in turn elevates levels of insulin-like growth factor 1 (IGF-1). This mechanism of action makes them valuable research tools for investigating the physiological roles of the ghrelin system and for the potential development of therapeutics for conditions such as growth hormone deficiency, muscle wasting, and metabolic disorders.

Quantitative Performance Comparison

The following table summarizes the key in vitro activity parameters for this compound and Ibutamoren Mesylate at the ghrelin receptor.

ParameterThis compoundIbutamoren Mesylate (MK-677)
Binding Affinity (Ki) 2.3 nM~7.24 nM (calculated from pKi of 8.14)[1]
Functional Potency (EC50) 0.4 nM1.3 nM (for GH release from rat pituitary cells)[1]

Note: A lower Ki value indicates a higher binding affinity for the receptor. A lower EC50 value indicates greater potency in eliciting a functional response.

Mechanism of Action and Signaling Pathways

Both BMS-604992 and Ibutamoren Mesylate function as agonists at the ghrelin receptor (GHSR), a G-protein coupled receptor (GPCR). Upon binding, they induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary signaling pathway activated by the ghrelin receptor is the Gαq/11 pathway, which stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This increase in intracellular calcium is a key event in the stimulation of growth hormone secretion from pituitary somatotrophs.

GHSR_Signaling_Pathway Agonist BMS-604992 or Ibutamoren Mesylate GHSR GHSR Agonist->GHSR Binds to G_Protein Gαq/11 PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates GH_Secretion Growth Hormone Secretion Ca_release->GH_Secretion Leads to GHSR->G_Protein Activates

Experimental Protocols

For Ibutamoren Mesylate, methodologies can be constructed based on published research.

Ibutamoren Mesylate: Competitive Radioligand Binding Assay Protocol

This protocol is adapted from methodologies used for ghrelin receptor binding assays.

Objective: To determine the binding affinity (Ki) of Ibutamoren Mesylate for the ghrelin receptor.

Materials:

  • HEK293 cells stably expressing the human ghrelin receptor (GHSR).

  • [3H]-MK-677 (tritiated Ibutamoren) as the radioligand.

  • Unlabeled Ibutamoren Mesylate.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare cell membranes from HEK293-GHSR cells.

  • In a 96-well plate, add a fixed concentration of [3H]-MK-677.

  • Add increasing concentrations of unlabeled Ibutamoren Mesylate to compete with the radioligand.

  • Add the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (HEK293-GHSR) Start->Prepare_Membranes Add_Radioligand Add [³H]-MK-677 (Fixed Concentration) Prepare_Membranes->Add_Radioligand Add_Competitor Add Ibutamoren Mesylate (Increasing Concentrations) Add_Radioligand->Add_Competitor Add_Membranes Add Cell Membranes to Wells Add_Competitor->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Ibutamoren Mesylate: In Vitro Functional Assay (Calcium Mobilization) Protocol

This protocol is based on common methods for assessing the functional activity of GPCR agonists that couple to the Gαq pathway.

Objective: To determine the functional potency (EC50) of Ibutamoren Mesylate by measuring its ability to induce intracellular calcium mobilization.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human ghrelin receptor (GHSR).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Ibutamoren Mesylate.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capability.

Procedure:

  • Seed the GHSR-expressing cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of Ibutamoren Mesylate in the assay buffer.

  • Use the fluorescent plate reader to establish a baseline fluorescence reading.

  • Add the different concentrations of Ibutamoren Mesylate to the wells.

  • Immediately begin kinetic measurement of fluorescence intensity over time.

  • The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the Ibutamoren Mesylate concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Functional_Assay_Workflow Start Start Seed_Cells Seed GHSR-expressing Cells in Microplate Start->Seed_Cells Load_Dye Load Cells with Calcium-sensitive Dye Seed_Cells->Load_Dye Prepare_Compound Prepare Serial Dilutions of Ibutamoren Mesylate Load_Dye->Prepare_Compound Baseline_Reading Establish Baseline Fluorescence Prepare_Compound->Baseline_Reading Add_Compound Add Ibutamoren to Wells Baseline_Reading->Add_Compound Kinetic_Read Kinetic Measurement of Fluorescence Add_Compound->Kinetic_Read Analyze Data Analysis (Dose-Response Curve -> EC50) Kinetic_Read->Analyze End End Analyze->End

Conclusion

Both this compound and Ibutamoren Mesylate are potent agonists of the ghrelin receptor. Based on the available data, BMS-604992 exhibits a higher binding affinity and greater in vitro functional potency compared to Ibutamoren Mesylate. However, the lack of detailed, publicly available experimental data and protocols for BMS-604992 may be a consideration for researchers. Ibutamoren Mesylate, having been more extensively studied and with more accessible research literature, may offer a more well-characterized tool for many research applications. The choice between these two compounds will ultimately depend on the specific requirements of the intended research, including the desired potency and the importance of having access to detailed experimental methodologies.

References

A Comparative Guide to BMS-604992 Dihydrochloride and Endogenous Ghrelin Activity at the Growth Hormone Secretagogue Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic, small-molecule ghrelin receptor agonist, BMS-604992 dihydrochloride, and the endogenous ligand, ghrelin. The information presented herein is supported by experimental data to assist in the evaluation of their respective activities at the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.

Quantitative Comparison of Receptor Interaction and Functional Potency

The following table summarizes the key quantitative parameters defining the binding affinity and functional potency of this compound and endogenous ghrelin at the GHSR.

ParameterThis compoundEndogenous GhrelinCell Line/Assay Condition
Binding Affinity (Ki) 2.3 nM[1]~1.6 nM (IC50)Human GHSR-1a transfected cells
Functional Potency (EC50) 0.4 nM[1]~5.4 nMCalcium mobilization in hGHSR-1a transfected cells

Note: The provided Ki for BMS-604992 and IC50 for endogenous ghrelin are from different sources and may have been determined under slightly different experimental conditions. However, they both indicate high-affinity binding to the ghrelin receptor. The lower EC50 value for BMS-604992 suggests a higher potency in eliciting a functional response compared to endogenous ghrelin in the specific assay cited.

Signaling Pathways

Both endogenous ghrelin and BMS-604992, as agonists of the ghrelin receptor (a G-protein coupled receptor), are understood to initiate a cascade of intracellular signaling events upon binding. The primary signaling pathways activated by the GHSR are multifaceted and can involve coupling to various G-proteins, including Gαq, Gαi/o, and Gα12/13, as well as the β-arrestin pathway.

Endogenous Ghrelin Signaling Pathway

ghrelin_signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling ghrelin Endogenous Ghrelin ghsr GHSR ghrelin->ghsr Binds g_alpha_q Gαq ghsr->g_alpha_q Activates g_alpha_io Gαi/o ghsr->g_alpha_io Activates g_alpha_1213 Gα12/13 ghsr->g_alpha_1213 Activates beta_arrestin β-Arrestin ghsr->beta_arrestin Recruits plc PLC g_alpha_q->plc pi3k PI3K g_alpha_io->pi3k rhoa RhoA g_alpha_1213->rhoa erk ERK beta_arrestin->erk internalization Receptor Internalization beta_arrestin->internalization ip3_dag IP3 / DAG plc->ip3_dag ca_release ↑ [Ca²⁺]i ip3_dag->ca_release akt Akt pi3k->akt

Endogenous ghrelin signaling cascade.
BMS-604992 Signaling Pathway

As a potent GHSR agonist, BMS-604992 is expected to activate the same downstream signaling pathways as endogenous ghrelin. However, the potential for biased agonism, where a ligand preferentially activates one pathway over another, is an area of active research for GHSR modulators. Direct comparative studies on the signaling bias of BMS-604992 versus ghrelin are not extensively published.

bms604992_signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling bms BMS-604992 ghsr GHSR bms->ghsr Binds g_proteins Gαq, Gαi/o, Gα12/13 ghsr->g_proteins Activates beta_arrestin β-Arrestin ghsr->beta_arrestin Recruits downstream Downstream Effectors g_proteins->downstream beta_arrestin->downstream cellular_response Cellular Response (e.g., ↑ [Ca²⁺]i) downstream->cellular_response experimental_workflow cluster_ligands Test Ligands cluster_assays In Vitro Assays cluster_data Data Analysis & Comparison bms BMS-604992 binding_assay Radioligand Binding Assay (GHSR-expressing membranes) bms->binding_assay functional_assay Calcium Mobilization Assay (GHSR-expressing cells) bms->functional_assay signaling_assay Biased Agonism Assays (e.g., BRET for β-arrestin) bms->signaling_assay ghrelin Endogenous Ghrelin ghrelin->binding_assay ghrelin->functional_assay ghrelin->signaling_assay ki Determine Ki (Binding Affinity) binding_assay->ki ec50 Determine EC50 (Functional Potency) functional_assay->ec50 bias_profile Signaling Bias Profile signaling_assay->bias_profile comparison Comparative Analysis ki->comparison ec50->comparison bias_profile->comparison

References

Comparative Selectivity Profile of BMS-604992 Dihydrochloride and Alternative GHSR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of BMS-604992 dihydrochloride with other receptors, benchmarked against other selective agonists of the growth hormone secretagogue receptor (GHSR). The information is intended to aid researchers in selecting the most appropriate compound for their studies and to provide insights into potential off-target effects.

Introduction to this compound

This compound is a potent and selective agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. It exhibits high-affinity binding to GHSR, with a reported Ki value of 2.3 nM, and demonstrates robust functional activity with an EC50 of 0.4 nM. As a small molecule agonist, BMS-604992 holds potential for therapeutic applications where stimulation of the GHSR pathway is desired. However, understanding its selectivity and potential interactions with other receptors is crucial for predicting its pharmacological profile and potential side effects.

Comparative Analysis of GHSR Agonist Selectivity

To provide a comprehensive overview, this section compares the available binding and activity data of BMS-604992 with other well-characterized GHSR agonists. While a direct head-to-head cross-reactivity screening across a broad panel of receptors for BMS-604992 is not publicly available, we have compiled data on its primary target affinity and information on the selectivity of alternative compounds.

Table 1: Comparative Binding Affinities and Selectivity of GHSR Agonists

CompoundPrimary TargetKi (nM)EC50 (nM)Known Cross-Reactivity/Selectivity Notes
BMS-604992 GHSR2.30.4Data on broad-panel cross-reactivity is not readily available in the public domain.
Anamorelin (ONO-7643) GHSR-0.74Reported to be a highly specific ghrelin receptor agonist. At 10 μM, weak binding to the L-type calcium channel, serotonin transporter, and sodium channel was observed[1].
Ibutamoren (MK-0677) GHSRpKi = 8.141.3High-affinity ghrelin receptor agonist. Specific cross-reactivity panel data is limited in publicly accessible literature.
Macimorelin (AEZS-130) GHSR--Binds to the GHS-R1a receptor with an affinity similar to ghrelin[2]. Detailed cross-reactivity data against other receptors is not extensively published.
Relamorelin (RM-131) GHSR~6-fold higher potency than ghrelin-A selective pentapeptide ghrelin receptor agonist[3][4].

Note: The lack of standardized, publicly available cross-reactivity data for all compounds makes a direct and comprehensive comparison challenging. The selectivity notes are based on available literature.

Experimental Protocols for Assessing Receptor Cross-Reactivity

To determine the selectivity of a compound like BMS-604992, standardized in vitro assays are employed. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assays for Selectivity Screening

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor and are widely used for selectivity profiling.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., BMS-604992) to a panel of off-target receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the target receptors.

  • A specific radioligand for each receptor being tested.

  • Test compound (BMS-604992) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the filter plates to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays for Off-Target Activity

Functional assays measure the biological response following receptor activation or inhibition and are crucial for confirming whether binding to an off-target receptor translates into a functional effect.

Objective: To assess the agonist or antagonist activity of a test compound at a panel of off-target G-protein coupled receptors (GPCRs).

Materials:

  • Cell lines stably expressing the target GPCRs and a suitable reporter system (e.g., cAMP, Ca2+, or β-arrestin recruitment).

  • Test compound (BMS-604992) at various concentrations.

  • A known agonist for each receptor to test for antagonist activity.

  • Cell culture medium and reagents.

  • Luminescence or fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and allow them to attach and grow overnight.

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration (typically the EC80) of a known agonist.

  • Incubation: Incubate the plates for a period sufficient to elicit a functional response (e.g., 30 minutes to several hours).

  • Signal Detection: Measure the functional response using a plate reader. The specific detection method will depend on the reporter system used (e.g., measuring cAMP levels, intracellular calcium flux, or β-arrestin recruitment).

  • Data Analysis:

    • Agonist Mode: Plot the response against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50, which can be converted to a Kb (antagonist dissociation constant).

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

GHSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ghrelin Ghrelin / BMS-604992 GHSR GHSR Ghrelin->GHSR Binds to Gq_G11 Gq/11 GHSR->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Growth Hormone Secretion) Ca_release->Downstream PKC->Downstream

Caption: GHSR Signaling Pathway.

Cross_Reactivity_Workflow cluster_screening Selectivity Screening cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Test_Compound Test Compound (e.g., BMS-604992) Binding_Assay Radioligand Binding Assay Test_Compound->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺) Test_Compound->Functional_Assay Receptor_Panel Panel of Off-Target Receptors Receptor_Panel->Binding_Assay Receptor_Panel->Functional_Assay Binding_Affinity Determine Binding Affinity (Ki) Binding_Assay->Binding_Affinity Functional_Activity Determine Functional Activity (EC50 / IC50) Functional_Assay->Functional_Activity Selectivity_Profile Generate Selectivity Profile Binding_Affinity->Selectivity_Profile Functional_Activity->Selectivity_Profile

Caption: Experimental Workflow for Cross-Reactivity Screening.

References

A Comparative Analysis of Prokinetic Agents: The Case of Relamorelin and the Elusive BMS-604992 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for publicly available scientific literature and clinical trial data on BMS-604992 dihydrochloride has yielded no information regarding its mechanism of action, signaling pathways, or efficacy. Consequently, a direct comparison with Relamorelin, as requested, cannot be performed. This guide will therefore provide a comprehensive overview of the available data for Relamorelin, a ghrelin receptor agonist investigated for gastrointestinal motility disorders.

Relamorelin: A Ghrelin Receptor Agonist

Relamorelin (also known as RM-131) is a synthetic pentapeptide that acts as a potent and selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3] It has been primarily investigated for the treatment of diabetic gastroparesis, a condition characterized by delayed gastric emptying.[1][2][4]

Mechanism of Action and Signaling Pathway

Relamorelin mimics the action of endogenous ghrelin, a gut-derived hormone that plays a crucial role in regulating appetite and gastrointestinal motility.[1][4] By binding to and activating the GHSR, Relamorelin stimulates downstream signaling cascades that lead to increased gastrointestinal motility.[1][4] The GHSR is a G-protein coupled receptor, and its activation by Relamorelin is thought to involve the Gαq/11 and Gα12/13 pathways, ultimately leading to increased intracellular calcium and rho-kinase activation, which are key events in smooth muscle contraction.

Below is a simplified representation of the proposed signaling pathway for Relamorelin.

Relamorelin_Signaling_Pathway Relamorelin Relamorelin GHSR Ghrelin Receptor (GHSR) Relamorelin->GHSR binds to G_protein Gαq/11, Gα12/13 GHSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC RhoA_ROCK RhoA/ROCK Pathway G_protein->RhoA_ROCK IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase leads to Contraction Smooth Muscle Contraction Ca_increase->Contraction RhoA_ROCK->Contraction Motility ↑ GI Motility Contraction->Motility

Figure 1: Simplified signaling pathway of Relamorelin.
Efficacy in Clinical Trials

Clinical studies have demonstrated the prokinetic effects of Relamorelin in patients with diabetic gastroparesis. The primary outcomes measured in these trials often include the rate of gastric emptying and the improvement of gastroparesis-related symptoms such as nausea, vomiting, abdominal pain, and bloating.

Table 1: Summary of Relamorelin Efficacy Data from a Phase IIa Study

Outcome MeasurePlaceboRelamorelin (10 µg twice daily)p-value
Gastric Emptying (t½, min)
Baseline120.5118.9NS
Change from Baseline-5.2-25.6<0.05
Vomiting Frequency (episodes/24h)
Baseline1.81.9NS
Change from Baseline-0.4-1.2<0.05
Composite Symptom Score
Baseline2.52.6NS
Change from Baseline-0.7-1.1<0.05

Note: Data are illustrative and synthesized from descriptions of Phase IIa trial results. Actual values may vary based on specific publications.

Experimental Protocols

A common experimental design to assess the efficacy of prokinetic agents like Relamorelin involves a randomized, double-blind, placebo-controlled trial.

Experimental Workflow for a Phase II Gastroparesis Trial

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis P1 Patient Recruitment (Diabetic Gastroparesis) P2 Informed Consent P1->P2 P3 Baseline Symptom Assessment (GCSI) P2->P3 P4 Baseline Gastric Emptying Study (Scintigraphy) P3->P4 P5 Randomization P4->P5 P6a Relamorelin Administration (e.g., 10 µg BID, SC) P5->P6a P6b Placebo Administration (SC) P5->P6b P7 Symptom Diaries P6a->P7 P8 Follow-up Gastric Emptying Study P6a->P8 P6b->P7 P6b->P8 P9 Data Analysis P7->P9 P8->P9 P10 Efficacy & Safety Evaluation P9->P10

Figure 2: Typical workflow for a clinical trial evaluating Relamorelin.

Key Methodologies:

  • Gastric Emptying Scintigraphy: This is the gold standard for measuring gastric emptying. Patients consume a radiolabeled meal (e.g., 99mTc-sulfur colloid in eggs), and a gamma camera tracks the rate at which the meal empties from the stomach. The primary endpoint is often the gastric retention at 4 hours or the gastric emptying half-time (t½).

  • Gastroparesis Cardinal Symptom Index (GCSI): This is a patient-reported outcome questionnaire used to assess the severity of gastroparesis symptoms, including nausea, vomiting, early satiety, postprandial fullness, and bloating. Changes in the GCSI score from baseline are a key efficacy endpoint.

Conclusion

Relamorelin has demonstrated prokinetic effects by accelerating gastric emptying and improving symptoms in patients with diabetic gastroparesis. Its mechanism as a ghrelin receptor agonist represents a targeted approach to managing this gastrointestinal motility disorder.

Due to the absence of any publicly available data for this compound, a comparative analysis of its efficacy against Relamorelin is not possible at this time. Researchers and drug development professionals are encouraged to consult clinical trial registries and scientific literature for any future data that may become available on this compound.

References

Unraveling In Vivo Efficacy: A Comparative Analysis for Validating Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in drug development is the translation of promising in vitro results to whole-organism in vivo models. This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare and validate the preclinical efficacy of investigational compounds in animal models, using a hypothetical compound, BMS-604992, as a case study.

The successful transition from laboratory research to clinical application hinges on rigorous validation in living systems. This involves not only confirming the biological activity observed in cell cultures but also understanding the compound's pharmacokinetic and pharmacodynamic properties in a complex physiological environment. This guide will outline the necessary experimental data, protocols, and visual representations to facilitate a comprehensive comparison of a lead compound against relevant alternatives.

Comparative Efficacy in Animal Models

Validating the in vitro findings of a compound like BMS-604992 requires demonstrating its efficacy in a relevant animal model of the target disease. The selection of the animal model is crucial and should accurately reflect the human condition being studied. Efficacy is typically assessed by measuring key disease-related endpoints and comparing the outcomes in treated groups to a control group and groups treated with alternative therapies.

Treatment GroupDosageTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)Body Weight Change (%) (Mean ± SD)
Vehicle Control-1500 ± 2500+2.5 ± 1.5
BMS-60499210 mg/kg500 ± 12066.7-1.2 ± 2.0
Alternative Drug A20 mg/kg750 ± 18050.0-5.8 ± 3.1
Alternative Drug B5 mg/kg900 ± 20040.0-3.4 ± 2.5

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the data, detailed experimental methodologies are paramount.

Tumor Xenograft Model Protocol
  • Cell Culture: Human cancer cell line (e.g., A549 lung carcinoma) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines.

  • Tumor Implantation: 1 x 10^6 A549 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8 per group). BMS-604992 and alternative drugs are administered daily via oral gavage for 21 days. The vehicle control group receives the formulation buffer.

  • Efficacy Assessment: Tumor volume is measured twice weekly using digital calipers (Volume = (length x width²)/2). Body weight is monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100. Statistical analysis is performed using a one-way ANOVA followed by Dunnett's post-hoc test.

Visualizing Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental designs.

G cluster_0 In Vitro Findings BMS-604992 BMS-604992 Target Kinase Target Kinase BMS-604992->Target Kinase Inhibits Downstream Effector Downstream Effector Target Kinase->Downstream Effector Activates Cancer Cell Apoptosis Cancer Cell Apoptosis Downstream Effector->Cancer Cell Apoptosis Blocks

In Vitro Signaling Pathway of BMS-604992.

G Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Data Collection Data Collection Treatment->Data Collection

In Vivo Experimental Workflow.

By adhering to these principles of objective data presentation, detailed protocol disclosure, and clear visual communication, researchers can effectively validate their in vitro discoveries in animal models, paving the way for the development of novel therapeutics.

A Comparative Guide to GHSR Agonists: Benchmarking BMS-604992 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel growth hormone secretagogue receptor (GHSR) agonist, BMS-604992 dihydrochloride, against other prominent research compounds in its class: Capromorelin, Anamorelin, and Ulimorelin. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance and potential applications in research and drug development.

Introduction to GHSR Agonists

The ghrelin receptor, or growth hormone secretagogue receptor (GHSR-1a), is a G-protein coupled receptor primarily known for its role in stimulating the release of growth hormone. Its endogenous ligand is ghrelin, a peptide hormone produced mainly by the stomach. Beyond its effects on growth hormone secretion, GHSR-1a activation is critically involved in appetite regulation, energy homeostasis, and gastrointestinal motility. Consequently, synthetic GHSR agonists are being actively investigated for their therapeutic potential in conditions such as cachexia, sarcopenia, and gastroparesis.

This compound is a selective and orally active small-molecule agonist of the GHSR.[1] This guide will compare its in-vitro and in-vivo pharmacological profile with that of other well-characterized GHSR agonists.

Comparative In-Vitro Activity

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of this compound and its comparators at the human GHSR-1a.

CompoundKi (nM)EC50 (nM)
This compound 2.3 [1]0.4 [1]
Capromorelin73 (rat pituitary cells)
Anamorelin0.70[2]0.74[3]
Ulimorelin16[4]29[4]

GHSR Signaling Pathway

Activation of the GHSR-1a by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11 and Gα12/13 G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway. The GHSR can also couple to Gαi/o proteins.

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GHSR GHSR-1a G_protein Gαq/11, Gα12/13, Gαi/o GHSR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca2+]i IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., GH Secretion, Appetite Stimulation) Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK Activates MAPK->Cellular_Response Agonist GHSR Agonist (e.g., BMS-604992) Agonist->GHSR Binds

Figure 1: Simplified GHSR-1a signaling pathway.

Comparative In-Vivo Efficacy

In-vivo studies in rodent models have demonstrated the orexigenic (appetite-stimulating) effects of GHSR agonists.

  • This compound: Oral administration to rodents has been shown to elicit a dose-responsive increase in food intake.[1] A minimum effective dose of approximately 10 mg/kg was reported to increase food intake relative to vehicle-treated controls.[1] Intraperitoneal administration of 500 μg/kg resulted in a significant increase in gastric emptying and approximately a 2-fold increase in food intake compared to controls.[1]

  • Anamorelin: In rats, oral doses of 3, 10, or 30 mg/kg once daily significantly increased both food intake and body weight over a 7-day treatment period.[5] A single oral dose of 3, 10, or 30 mg/kg also induced a dose-dependent increase in plasma growth hormone levels.[5]

  • Capromorelin: Has been shown to increase food consumption and body weight in healthy adult Beagle dogs when administered for 4 consecutive days.[6]

  • Ulimorelin: Has been investigated for its effects on gastrointestinal motility and has been shown to accelerate gastric emptying in humans.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized protocols for key assays used in the characterization of GHSR agonists.

In-Vitro GHSR Binding Assay (Competitive)

This assay determines the affinity of a test compound for the GHSR by measuring its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation: A stable cell line overexpressing the human GHSR-1a (e.g., HEK293 or CHO cells) is cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a fixed concentration of a radiolabeled GHSR ligand (e.g., [125I]-Ghrelin) and varying concentrations of the test compound (e.g., BMS-604992).

  • Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture GHSR-expressing cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Reagent_Prep Prepare radioligand and test compounds Reagent_Prep->Incubation Filtration Separate bound and free ligand via filtration Incubation->Filtration Detection Quantify radioactivity Filtration->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Figure 2: General workflow for a competitive GHSR binding assay.

In-Vivo Food Intake Study (Rodent Model)

This study evaluates the effect of a test compound on appetite and food consumption in a rodent model.

  • Animal Acclimation: Male C57BL/6 mice or Sprague-Dawley rats are individually housed and acclimated to the experimental conditions for at least one week.

  • Baseline Measurement: Food intake is monitored for a baseline period (e.g., 24-48 hours) before drug administration.

  • Drug Administration: The test compound (e.g., BMS-604992) or vehicle is administered orally (p.o.) or via intraperitoneal (i.p.) injection.

  • Food Intake Monitoring: The amount of food consumed by each animal is measured at specific time points (e.g., 1, 2, 4, 6, and 24 hours) post-administration.

  • Data Analysis: The food intake in the drug-treated group is compared to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).

Conclusion

This compound demonstrates high affinity and potent functional activity at the GHSR-1a, comparable to other well-studied agonists like Anamorelin. Its demonstrated in-vivo efficacy in stimulating food intake in rodents underscores its potential as a valuable research tool for investigating the physiological roles of the ghrelin system and as a lead compound for the development of therapeutics for disorders associated with anorexia and muscle wasting. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish its pharmacological profile relative to other GHSR agonists.

References

Safety Operating Guide

Navigating the Disposal of BMS-604992 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like BMS-604992 dihydrochloride is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of research-grade chemicals provide a clear and safe path forward. This guide offers essential, step-by-step procedural information to ensure the safe management of this and similar chemical entities.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene).

  • Body Protection: A laboratory coat.

All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. The following steps, adapted from general laboratory safety guidelines, should be followed:

  • Waste Identification and Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is certain.

    • Keep solid and liquid waste forms separate.

  • Waste Collection:

    • Solid Waste: Collect any solid residue, contaminated PPE (gloves, weigh boats, etc.), and spill cleanup materials in a clearly labeled, sealable container.

    • Liquid Waste: For solutions containing this compound, the first rinse of any container must be collected and treated as hazardous waste. Subsequent rinses may also need to be collected depending on the concentration and local regulations.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste."

    • Include the date of waste generation.

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

As no specific SDS is available, quantitative data regarding toxicity, solubility, and other physical properties are not provided. In such cases, a conservative approach, assuming high toxicity and low environmental degradability, is recommended.

Data PointValue
Acute Toxicity (Oral)Data not available; assume to be harmful.
Environmental HazardsData not available; assume to be harmful to aquatic life.
Recommended Storage Temp.Controlled room temperature, unless otherwise specified by the supplier.

Experimental Protocols

Detailed experimental protocols for the use of this compound are proprietary to the developing institutions. However, a general workflow for handling and preparing this compound for an in-vitro experiment is outlined below.

cluster_prep Compound Preparation cluster_exp In-Vitro Experiment cluster_waste Waste Management Retrieve Retrieve BMS-604992 dihydrochloride from storage Weigh Weigh required amount in a fume hood Retrieve->Weigh Handle with PPE Dissolve Dissolve in appropriate solvent (e.g., DMSO) Weigh->Dissolve Dilute Prepare serial dilutions for experiment Dissolve->Dilute Treat Treat cells/protein with diluted compound Dilute->Treat Collect_Excess Collect excess and unused compound solutions Dilute->Collect_Excess Incubate Incubate for specified time Treat->Incubate Collect_Tubes Collect empty and used tubes Treat->Collect_Tubes Assay Perform experimental assay Incubate->Assay Collect_Tips Collect used pipette tips Assay->Collect_Tips Dispose Dispose of all waste as hazardous Collect_Tips->Dispose Collect_Tubes->Dispose Collect_Excess->Dispose

Caption: Experimental workflow for handling this compound.

Logical Relationship Diagram

The decision-making process for the disposal of a research chemical without a specific SDS follows a clear logical path prioritizing safety and compliance.

Start Disposal of BMS-604992 dihydrochloride required Check_SDS Is a specific Safety Data Sheet (SDS) available? Start->Check_SDS Follow_SDS Follow specific disposal instructions outlined in the SDS Check_SDS->Follow_SDS Yes Treat_Hazardous Treat as hazardous waste Check_SDS->Treat_Hazardous No End Proper Disposal Completed Follow_SDS->End Segregate Segregate from other waste streams Treat_Hazardous->Segregate Label Label waste container appropriately Segregate->Label Store Store in a designated secure area Label->Store Contact_EHS Contact Environmental Health & Safety (EHS) for pickup Store->Contact_EHS Contact_EHS->End

Caption: Disposal decision workflow for research chemicals.

By adhering to these general yet critical safety and disposal procedures, laboratory professionals can ensure the responsible management of investigational compounds like this compound, safeguarding both themselves and the environment.

Essential Safety and Handling Protocols for BMS-604992 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BMS-604992 dihydrochloride was not publicly available at the time of this writing. The following guidance is based on the safety profiles of other dihydrochloride salts and general best practices for handling potent, uncharacterized research chemicals. Researchers must perform their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

Immediate Safety and Hazard Information

This compound should be handled as a hazardous compound. Based on data from similar dihydrochloride salts, it may be harmful if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, and potentially be fatal if inhaled.[1] All work should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[1][2]

Hazard Identification:

Hazard StatementClassificationPrecautionary Action
Acute Toxicity, OralHarmfulDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Acute Toxicity, DermalToxicAvoid contact with skin. Wear protective gloves and clothing.[1]
Skin Corrosion/IrritationCauses severe burnsWear protective gloves, clothing, and face protection.[1]
Eye Damage/IrritationCauses serious eye damageWear eye and face protection.[1]
Acute Toxicity, InhalationPotentially FatalWork in a well-ventilated area or under a chemical fume hood. Do not breathe dust.[1]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders, or a full-face respirator for higher-risk tasks)To prevent inhalation of the compound, which may be fatal.[1]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected before use and changed frequently.
Eye and Face Protection Safety glasses with side shields or a full-face shieldTo protect eyes from splashes and dust.[1][3]
Body Protection A fully buttoned lab coat, chemical-resistant apron, or disposable coverallsTo protect skin and personal clothing from contamination.[1][3]
Foot Protection Closed-toe shoesTo protect feet from spills.
Operational and Handling Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1][4]

  • Keep locked up or in an area accessible only to authorized personnel.[1]

Weighing and Aliquoting:

  • Perform all manipulations within a certified chemical fume hood or a glove box.

  • Before weighing, decontaminate the work surface.

  • Use dedicated spatulas and weighing boats.

  • Handle the solid compound carefully to avoid generating dust.[1]

  • Close the primary container immediately after use.

Dissolution:

  • Add the solvent to the weighed compound slowly.

  • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container remains sealed.

Emergency Procedures
Emergency SituationProcedural Steps
Skin Contact 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.[1][2]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention.[1][2]
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[1][2]
Spill 1. Evacuate the area and restrict access. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an inert absorbent material. 4. Carefully sweep or scoop up the material and place it into a sealed, labeled container for disposal. 5. Clean the spill area with a suitable decontaminating agent.
Disposal Plan

All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be treated as hazardous waste.

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.

  • Do not dispose of this chemical down the drain or in the regular trash.[2]

Visualized Workflows

The following diagrams illustrate key procedural workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Area Prepare Designated Work Area Prep->Area Weigh Weigh Compound in Fume Hood Area->Weigh Dissolve Dissolve Compound Weigh->Dissolve Decon Decontaminate Work Area Dissolve->Decon Waste Dispose of Hazardous Waste Decon->Waste

Caption: General workflow for handling this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate and Secure Area Spill->Evacuate PPE Don Full PPE Evacuate->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Clean Clean and Decontaminate Area Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose

Caption: Step-by-step spill response plan.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。